(S)-Indacaterol
説明
Acridine Carboxamide is a tricyclic acridine-based (or carboxamide-based) drug with dual topoisomerase inhibitor and potential antineoplastic activities. Acridine carboxamide inhibits both topoisomerases I and II and intercalates into DNA, resulting in DNA damage, the disruption of DNA repair and replication, the inhibition of RNA and protein synthesis, and cell death.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNERSKEKDZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237739 | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-25-6 | |
| Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Carboxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRIDINE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Indacaterol: A Molecular-Level Examination of its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Indacaterol is an ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its clinical efficacy, characterized by a rapid onset and sustained 24-hour bronchodilation, is rooted in its specific molecular interactions with the β2-adrenergic receptor (β2AR) and the subsequent intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Introduction
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of this receptor by agonists leads to smooth muscle relaxation and bronchodilation. This compound is the pure (R)-enantiomer of Indacaterol and is a potent and selective β2AR agonist. Its unique pharmacokinetic and pharmacodynamic profile, including its high intrinsic efficacy and long duration of action, distinguishes it from other LABAs. This guide will delve into the molecular intricacies of this compound's mechanism of action.
Ligand-Receptor Interaction
The therapeutic effect of this compound is initiated by its binding to the β2-adrenergic receptor. This interaction is characterized by specific binding affinities and kinetic parameters that contribute to its rapid onset and prolonged duration of action.
Binding Affinity and Selectivity
This compound exhibits a high affinity for the β2-adrenergic receptor. While specific Ki and Kd values can vary depending on the experimental system, studies have consistently demonstrated its potent binding. The pKi, the negative logarithm of the inhibitory constant (Ki), is a common measure of binding affinity.
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor | pKi | Reference |
| β1-Adrenergic Receptor | 7.36 | |
| β2-Adrenergic Receptor | 5.48 |
(Note: The pKi for the β2 receptor from this source appears unusually low and may represent a different convention or experimental setup. Other studies emphasize its high potency at the β2 receptor.)
In vitro studies have demonstrated that indacaterol has a greater than 24-fold higher agonist activity at β2-receptors compared to β1-receptors and a 20-fold greater agonist activity compared to β3-receptors. This selectivity for the β2-receptor is crucial for minimizing off-target effects, particularly cardiovascular side effects that can be mediated by β1-receptor activation.
Binding Kinetics: The Basis for Ultra-Long Action
Downstream Signaling Pathways
Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.
The Canonical Gs-cAMP-PKA Pathway
The primary mechanism of action of this compound follows the canonical Gs-protein coupled receptor signaling pathway.
The Structure-Activity Relationship of (S)-Indacaterol and its Analogs: A Technical Guide
(S)-Indacaterel, an ultra-long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a rapid onset and prolonged duration of action, has spurred extensive research into its structure-activity relationship (SAR) to guide the development of novel respiratory therapeutics. This technical guide provides an in-depth analysis of the SAR of (S)-Indacaterol and its analogs, detailing the impact of structural modifications on receptor binding, functional activity, and overall pharmacological properties. The information is tailored for researchers, scientists, and drug development professionals.
Core Molecular Structure and Pharmacophore
This compound is a chiral molecule with the (R)-enantiomer being the active form. Its structure can be dissected into three key moieties: an 8-hydroxyquinolinone "head," a 5,6-diethyl-2-aminoindan "tail," and a hydroxyethylamino linker. Each of these components plays a critical role in the molecule's interaction with the β2-adrenergic receptor and its subsequent biological activity.
Structure-Activity Relationship Analysis
Systematic modifications of the this compound scaffold have revealed crucial insights into the structural requirements for potent and sustained β2-adrenergic agonism.
Modifications of the 8-Hydroxyquinolinone Head
The 8-hydroxyquinolinone moiety is essential for the agonist activity of indacaterol. The hydroxyl and quinolinone functionalities are critical for anchoring the ligand within the receptor's binding pocket through hydrogen bonding interactions.
Modifications of the 5,6-Diethyl-2-Aminoindan Tail
The lipophilic 5,6-diethyl-2-aminoindan tail is a key determinant of indacaterol's long duration of action.[1] Symmetrical substitution at the 5- and 6-positions of the indan ring with lipophilic groups has been shown to be optimal for achieving a desirable balance of potency and intrinsic efficacy.[1] This lipophilic tail is believed to interact with a specific exosite on the β2-adrenergic receptor or the lipid bilayer of the cell membrane, leading to a slower dissociation rate and prolonged receptor activation.
An α-methyl aminoindane analog was found to be 25-fold more potent than indacaterol, exhibiting a profile consistent with a slowly dissociating 'super agonist'.[2]
Modifications of the Linker Region
The hydroxyethylamino linker connects the head and tail moieties and its stereochemistry is crucial for proper orientation within the receptor binding site. The (R)-configuration of the hydroxyl group is essential for high-affinity binding and potent agonist activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro pharmacological data for this compound and selected analogs at the human β2-adrenergic receptor.
Table 1: β2-Adrenergic Receptor Binding Affinity and Functional Activity of this compound and Reference β2-Agonists.
| Compound | pEC50 (Functional Potency) | Emax (% of Isoprenaline max effect) |
| This compound | 8.06 ± 0.02 | 73 ± 1% |
| Salmeterol | - | 38 ± 1% |
| Formoterol | - | 90% |
| Salbutamol | - | 47% |
Data sourced from Battram et al. (2006).[3]
Table 2: Functional Potency of β2-Agonists in Low-Expression GEVT Cell Line.
| Compound | pEC50 |
| This compound | 8.67 ± 0.24 |
| Salmeterol | 9.79 ± 0.49 |
| Formoterol | 9.81 ± 0.24 |
Data sourced from a study on pharmacogenetic characterization.[4]
Signaling Pathway of β2-Adrenergic Receptor Agonists
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation and bronchodilation.
Experimental Protocols
β2-Adrenergic Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This assay measures the functional activity of a β2-adrenergic receptor agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Workflow Diagram:
References
- 1. The identification of indacaterol as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation into the structure-activity relationships associated with the systematic modification of the β(2)-adrenoceptor agonist indacaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic profile of (S)-Indacaterol in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Profile of (R)-Indacaterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacaterol is a selective, ultra-long-acting β₂-adrenergic receptor agonist (ultra-LABA) developed for the once-daily maintenance treatment of airflow obstruction in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] It is administered via inhalation as a dry powder.[1] Indacaterol is a chiral molecule, and the clinically developed and pharmacologically active agent is the pure (R)-enantiomer, 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one.[4] Preclinical and clinical studies have focused exclusively on this enantiomer. Analysis has shown no evidence of significant in-vivo stereochemical conversion of the (R)-enantiomer to its (S)-enantiomer. This guide provides a comprehensive overview of the preclinical pharmacodynamic and pharmacokinetic profile of (R)-Indacaterol.
Pharmacodynamic Profile
The pharmacodynamic activity of (R)-Indacaterol is characterized by its high potency, high intrinsic efficacy, and selective agonism at the human β₂-adrenergic receptor, leading to a rapid onset and sustained 24-hour duration of bronchodilation.[1][4]
Mechanism of Action
(R)-Indacaterol exerts its therapeutic effect by stimulating β₂-adrenergic receptors located on the surface of airway smooth muscle cells.[2] This initiates a G-protein-mediated signaling cascade, as detailed below.
-
(R)-Indacaterol Binding : The molecule binds to the β₂-adrenergic receptor.
-
G-Protein Activation : The activated receptor stimulates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein, causing it to exchange GDP for GTP.
-
Adenylyl Cyclase Activation : The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
-
PKA Activation : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation : PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, resulting in bronchodilation.
In Vitro Pharmacodynamics
In vitro studies using recombinant human receptors and isolated tissues have defined the potency, efficacy, selectivity, and duration of action of (R)-Indacaterol.
Table 1: In Vitro Potency, Efficacy, and Selectivity of (R)-Indacaterol
| Parameter | Receptor/Tissue | Value | Reference Comparator(s) |
|---|---|---|---|
| Potency (pEC₅₀) | Human β₂ Adrenoceptor | 8.06 ± 0.02 | - |
| Intrinsic Efficacy (Eₘₐₓ) | Human β₂ Adrenoceptor | 73 ± 1% | Isoprenaline (100%), Salmeterol (38%), Formoterol (90%)[4][5] |
| Selectivity (β₂ vs β₁) | Functional Agonist Activity | >24-fold | Formoterol (similar)[2] |
| Selectivity (β₂ vs β₃) | Functional Agonist Activity | >20-fold | Formoterol & Salbutamol (similar)[2] |
| Onset of Action | Isolated Guinea Pig Trachea | 30 ± 4 min | Formoterol & Salbutamol (similar), Salmeterol (slower)[4] |
| Duration of Action | Isolated Guinea Pig Trachea | 529 ± 99 min | Salmeterol (comparable), Formoterol & Salbutamol (shorter)[4] |
In Vivo Pharmacodynamics
Preclinical in vivo models have confirmed the rapid onset and ultra-long duration of action of (R)-Indacaterol. The primary model for assessing bronchodilator activity is the inhibition of induced bronchoconstriction in guinea pigs.
Table 2: In Vivo Bronchodilator Activity of (R)-Indacaterol in Conscious Guinea Pigs
| Parameter | Model | Result | Reference Comparator(s) |
|---|
| Duration of Action | 5-HT Induced Bronchoconstriction | ≥ 24 hours | Salmeterol (~12 h), Formoterol (~4 h), Salbutamol (~2 h)[4] |
Experimental Protocols
The following sections detail representative methodologies for key preclinical experiments.
In Vitro Experimental Protocols
This protocol determines the binding affinity (Kᵢ) of a test compound for the β₂-adrenergic receptor through competition with a radiolabeled ligand.
-
Membrane Preparation : Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary, CHO) stably overexpressing the human β₂-adrenergic receptor. Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Incubation : In a 96-well plate, the cell membranes are incubated in a final assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Competition Binding : A fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) is added to each well along with increasing concentrations of the unlabeled test compound ((R)-Indacaterol).
-
Equilibrium : The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through.
-
Washing : Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis : Non-specific binding is subtracted from total binding to determine specific binding. The data are fitted to a one-site competition model using non-linear regression analysis to calculate the IC₅₀, which is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.
This protocol measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of functional potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Cell Culture : CHO or HEK293 cells expressing the human β₂-adrenergic receptor are seeded into 96- or 384-well plates and grown to near confluence.
-
Pre-incubation : The growth medium is removed, and cells are incubated with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation : Cells are stimulated by adding increasing concentrations of (R)-Indacaterol and incubated for a defined period (e.g., 15-45 minutes at 37°C). A positive control, such as the full agonist Isoprenaline, is included.
-
Cell Lysis and Detection : The stimulation is stopped, and the cells are lysed. Detection reagents for a competitive immunoassay format (e.g., HTRF®, cAMP-Glo™) are added. These assays are based on the competition between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Signal Reading : After a final incubation period, the plate is read on a suitable plate reader. The specific signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis : A standard curve is generated using known concentrations of cAMP. The signal from the experimental wells is used to determine the concentration of cAMP produced. These values are then plotted against the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (intrinsic efficacy).[5]
In Vivo Experimental Protocols
This in vivo model assesses the ability and duration of a test compound to protect against a bronchoconstrictor challenge.
-
Animal Model : Conscious male Dunkin-Hartley guinea pigs are used.
-
Compound Administration : (R)-Indacaterol is formulated as a dry powder and administered directly into the lungs via intratracheal insufflation to mimic the clinical route of administration.
-
Bronchoconstrictor Challenge : At various time points after drug administration (e.g., 1, 4, 12, 24 hours), animals are exposed to an aerosolized bronchoconstrictor agent, such as histamine or 5-hydroxytryptamine (serotonin).[4]
-
Measurement of Bronchoconstriction : Airway obstruction is measured using a whole-body plethysmograph.[6] The primary endpoint is the onset of pre-convulsive dyspnea or a significant change in respiratory parameters (e.g., specific airway conductance).
-
Data Analysis : The bronchoprotective effect is determined by measuring the increase in the concentration of the spasmogen required to elicit a response compared to vehicle-treated control animals. The duration of action is defined as the time over which a statistically significant protective effect is observed.[4]
Pharmacokinetic Profile
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of (R)-Indacaterol. As an inhaled therapy, characterizing drug concentration in the target organ (lung) is of primary importance.
Preclinical Pharmacokinetic Parameters
A recent study characterized the pharmacokinetic profile of (R)-Indacaterol directly in the lung tissue of rats following administration.[7]
Table 3: Pharmacokinetic Parameters of (R)-Indacaterol in Rat Lung Tissue
| Parameter | Abbreviation | Mean Value ± SD | Unit |
|---|---|---|---|
| Maximum Concentration | Cₘₐₓ | 51.020 ± 2.810 | µg/mL |
| Time to Maximum Concentration | Tₘₐₓ | 0.083 ± 0.001 | h |
| Area Under the Curve (0-24h) | AUC₀₋₂₄ | 175.920 ± 1.053 | µg·h/mL |
| Area Under the Curve (0-inf) | AUC₀₋ᵢₙf | 542.000 ± 5.245 | µg·h/mL |
| Elimination Half-life | T₁/₂ | 48.510 ± 0.012 | h |
Data from a study in rat lungs following administration of a single dose.[7]
Metabolism
(R)-Indacaterol is metabolized into several inactive products. In vitro investigations have identified UDP-glucuronosyltransferase 1A1 (UGT1A1) as the primary enzyme responsible for the formation of the phenolic O-glucuronide. Cytochrome P450 3A4 (CYP3A4) is the predominant isoenzyme responsible for the hydroxylation of (R)-Indacaterol.[2]
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical study to determine the pharmacokinetic profile of a compound in a rodent model.
-
Animal Model : Male Wistar rats are used for the study.
-
Compound Administration : A single dose of (R)-Indacaterol is administered via intratracheal delivery to ensure direct deposition in the lungs.
-
Sample Collection : At predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), groups of animals are euthanized. Blood is collected via cardiac puncture into heparinized tubes, and lung tissues are harvested.
-
Sample Processing : Blood samples are centrifuged to obtain plasma. Lung tissues are weighed, homogenized in a buffer, and processed (e.g., via protein precipitation or solid-phase extraction) to extract the drug.
-
Bioanalysis : The concentrations of (R)-Indacaterol in the plasma and lung homogenate samples are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis : The concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and T₁/₂.
Preclinical Safety Pharmacology
The preclinical safety profile of (R)-Indacaterol has been evaluated in various models. In anesthetized rhesus monkeys, (R)-Indacaterol produced a prolonged bronchoprotective effect and induced a lower increase in heart rate for a similar degree of anti-bronchoconstrictor activity compared to other β₂-agonists.[4] Overall, the preclinical profile suggests a wide therapeutic index and an improved cardiovascular safety profile over previously marketed inhaled β₂-adrenoceptor agonists.[4]
Conclusion
The preclinical data for (R)-Indacaterol establish a robust pharmacological profile consistent with its clinical use as a once-daily inhaled bronchodilator. In vitro studies demonstrate that it is a potent, high-efficacy agonist with selectivity for the β₂-adrenergic receptor. Key preclinical findings in isolated tissues and in vivo animal models confirm a rapid onset of action comparable to short-acting β-agonists and a sustained duration of action of at least 24 hours. Pharmacokinetic studies in rats highlight rapid local absorption and a long terminal half-life in the lung, supporting the prolonged pharmacodynamic effect. This comprehensive preclinical profile provided a strong foundation for the successful clinical development of (R)-Indacaterol as a cornerstone therapy for obstructive airway diseases.
References
- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Once-Daily Bronchodilator: A Technical Deep Dive into the Discovery and Medicinal Chemistry of (S)-Indacaterol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and medicinal chemistry journey of (S)-Indacaterol, a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD). From initial lead identification to its establishment as a once-daily therapeutic, this document provides a comprehensive overview of its pharmacological profile, structure-activity relationships, and the key experimental methodologies that underpinned its development.
Unveiling a New Class of Long-Acting Beta-2 Agonists
The quest for a once-daily inhaled bronchodilator to improve patient adherence and provide sustained therapeutic benefit in COPD drove the research that ultimately led to the discovery of this compound. The development program, initiated by Novartis, aimed to identify a molecule with a rapid onset of action and a 24-hour duration of effect, a significant improvement over the existing twice-daily LABAs.[1]
The medicinal chemistry strategy focused on optimizing the three key structural components of a beta-2 agonist: the ethanolamine side chain responsible for receptor binding and activation, a lipophilic side chain to anchor the molecule in the cell membrane, and a head group that interacts with the active site of the β2-adrenergic receptor.
Pharmacological Profile: Potency, Selectivity, and Efficacy
This compound emerged from a rigorous screening cascade as a potent and selective β2-adrenergic receptor agonist. Its pharmacological properties were extensively characterized through a battery of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro profile of this compound demonstrated its high affinity and functional activity at the human β2-adrenergic receptor.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| β2 Adrenergic Receptor | ||
| pEC50 (cAMP accumulation in CHO cells) | 8.06 ± 0.02 | [2] |
| Emax (% of Isoprenaline) | 73 ± 1% | [2] |
| Selectivity | ||
| β1 Adrenergic Receptor (Functional) | ~24-fold vs β2 | [3] |
| β3 Adrenergic Receptor (Functional) | ~20-fold vs β2 | [3] |
In Vivo Pharmacology
Preclinical in vivo studies in animal models confirmed the rapid onset and long duration of action of this compound.
Table 2: In Vivo Bronchoprotective Effects of this compound in Guinea Pigs
| Parameter | Indacaterol | Salmeterol | Formoterol | Salbutamol | Reference |
| Duration of Action (inhibition of 5-HT-induced bronchoconstriction) | ≥ 24 hours | 12 hours | 4 hours | 2 hours | [2] |
Mechanism of Action: Signaling Cascade
This compound exerts its bronchodilatory effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a well-defined signaling cascade, leading to muscle relaxation and improved airflow.[3][4]
β2-Adrenergic Receptor Signaling Pathway
The Medicinal Chemistry Journey: Structure-Activity Relationships
The development of this compound involved systematic modifications of a lead compound to optimize its pharmacological profile. The structure-activity relationship (SAR) studies focused on enhancing potency, prolonging the duration of action, and ensuring a favorable safety profile. The key structural features of this compound, a 5,6-diethyl-indan-2-ylamino group and an 8-hydroxy-1H-quinolin-2-one headgroup, were found to be crucial for its unique properties.[5][6]
This compound Drug Discovery Workflow
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound supports its once-daily dosing regimen. Following inhalation, it is rapidly absorbed with a long terminal half-life.
Table 3: Human Pharmacokinetic Parameters of this compound (Inhaled)
| Parameter | Value | Reference |
| Tmax (median) | ~15 minutes | [7] |
| Absolute Bioavailability | 43-45% | [7] |
| Volume of Distribution (Vz) | 2,361 - 2,557 L | [7][8] |
| Plasma Protein Binding | 94.1 - 96.2% | [7][8] |
| Effective Half-life (t½) | 40 - 56 hours | [7] |
| Metabolism | Primarily via UGT1A1 and CYP3A4 | [9] |
| Excretion | Mainly in feces as unchanged drug and metabolites | [10] |
Key Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the characterization of this compound.
Beta-2 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human β2-adrenergic receptor are prepared.
-
Radioligand: A radiolabeled ligand, such as [¹²⁵I]-cyanopindolol, is used.
-
Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (Indacaterol).
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the test compound, from which the binding affinity (Ki) can be calculated.[11]
In Vitro cAMP Functional Assay
Objective: To assess the functional agonist activity of this compound at the β2-adrenergic receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.[10][12]
In Vivo Bronchoprotection Assay in Guinea Pigs
Objective: To evaluate the in vivo efficacy and duration of action of this compound in a relevant animal model of bronchoconstriction.
Methodology:
-
Animal Model: Conscious Dunkin-Hartley guinea pigs are used.
-
Drug Administration: this compound is administered via inhalation (e.g., as a dry powder or nebulized solution).
-
Bronchoconstriction Induction: A bronchoconstricting agent, such as histamine or serotonin (5-HT), is administered to induce airway narrowing.
-
Measurement of Airway Function: Specific airway conductance (sGaw) is measured using whole-body plethysmography before and after drug and bronchoconstrictor administration.
-
Data Analysis: The ability of this compound to inhibit the bronchoconstrictor response is quantified and compared to vehicle and reference compounds. The duration of this protective effect is monitored over time.[13]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A general synthetic route involves the coupling of 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, followed by debenzylation.[14][15]
A representative final debenzylation step is as follows:
A mixture of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one, a palladium on carbon (Pd/C) catalyst, and a suitable solvent (e.g., ethanol or acetic acid) is subjected to hydrogenation. After the reaction is complete, the catalyst is filtered off, and the this compound free base is isolated. This can then be converted to a pharmaceutically acceptable salt, such as the maleate salt, by treatment with the corresponding acid.[15][16]
Conclusion
The discovery and development of this compound represents a significant advancement in the treatment of COPD. Through a dedicated medicinal chemistry effort and a comprehensive preclinical and clinical evaluation, a novel once-daily inhaled bronchodilator with a rapid onset and sustained 24-hour duration of action was successfully brought to patients. This technical guide has provided an in-depth overview of the key scientific data and experimental methodologies that were instrumental in this achievement, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.labscoop.com [content.labscoop.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tga.gov.au [tga.gov.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indacaterol synthesis - chemicalbook [chemicalbook.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof - Google Patents [patents.google.com]
(S)-Indacaterol: A Technical Guide to Metabolic Pathways and Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). A thorough understanding of its metabolic fate and potential for drug-drug interactions is paramount for its safe and effective clinical use. This technical guide provides an in-depth overview of the metabolic pathways of this compound, the enzymes involved, and its interactions with other therapeutic agents.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism, primarily in the liver, before excretion. The two principal metabolic pathways are hydroxylation and direct glucuronidation.
Phase I Metabolism: Hydroxylation The initial oxidative metabolism of this compound is predominantly mediated by the cytochrome P450 isoenzyme CYP3A4 . This process results in the formation of a monohydroxylated derivative, which is a major circulating metabolite.[1] Other oxidative metabolites are also formed through incubations with recombinant CYP1A1 and CYP2D6, although CYP3A4 is the predominant isoenzyme involved in hydroxylation.
Phase II Metabolism: Glucuronidation Direct conjugation of the parent drug and its hydroxylated metabolites with glucuronic acid represents a significant clearance pathway. The primary enzyme responsible for the formation of the phenolic O-glucuronide of indacaterol is UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1] In fact, in vitro studies have shown that UGT1A1 is the sole UGT isoform that metabolizes indacaterol to its phenolic O-glucuronide.[1] Other identified metabolites include a diastereomer of the hydroxylated derivative, an N-glucuronide of indacaterol, and C- and N-dealkylated products.[1]
The major metabolites identified in human studies include a monohydroxylated derivative (P26.9), its glucuronide conjugate (P19), and the 8-O-glucuronide of indacaterol (P37). Other notable metabolites are P30.3 (a diastereomer of P26.9), P37.7 (an N-glucuronide), and products of oxidative cleavage (P38.2 and P39).[2]
Below is a diagram illustrating the primary metabolic pathway of this compound.
Potential for Drug Interactions
The reliance of this compound on CYP3A4 and UGT1A1 for its metabolism, coupled with its role as a substrate for the efflux transporter P-glycoprotein (P-gp), creates a potential for clinically significant drug-drug interactions.
Inhibitors of CYP3A4 and P-gp: Co-administration of this compound with strong inhibitors of both CYP3A4 and P-gp can lead to a significant increase in its systemic exposure. For instance, potent inhibitors like ketoconazole and ritonavir have been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of indacaterol.
Genetic Polymorphisms of UGT1A1: Genetic variations in the UGT1A1 gene can influence the metabolism of this compound. Individuals with reduced UGT1A1 activity, such as those homozygous for the UGT1A1*28 allele, may experience higher systemic exposure to indacaterol. This is due to a decreased rate of glucuronidation, a key clearance pathway for the drug.
The following diagram illustrates the logical workflow for assessing the drug interaction potential of a compound with this compound.
Quantitative Data on Drug Interactions
The following tables summarize the quantitative effects of various inhibitors on the pharmacokinetics of this compound.
| Inhibitor | Mechanism | Fold Increase in AUC | Fold Increase in Cmax |
| Ketoconazole | Strong CYP3A4 and P-gp inhibitor | ~1.9 - 2.0 | ~1.3 |
| Ritonavir | Strong CYP3A4 and P-gp inhibitor | ~1.7 - 1.8 | No significant change |
| Erythromycin | Moderate CYP3A4 inhibitor | ~1.4 - 1.6 | ~1.2 |
| Verapamil | P-gp inhibitor | ~1.5 - 2.0 | ~1.5 |
| UGT1A1 Genotype | Effect on Indacaterol Pharmacokinetics |
| UGT1A128/28 (Poor Metabolizer) | Increased systemic exposure (AUC and Cmax) compared to wild-type. Specific quantitative data for indacaterol is limited, but this genotype is known to significantly reduce the metabolism of other UGT1A1 substrates. |
| UGT1A11/28 (Intermediate Metabolizer) | Intermediate increase in systemic exposure compared to wild-type and poor metabolizers. |
| UGT1A11/1 (Normal Metabolizer) | Normal metabolism and clearance. |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound using human liver microsomes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
Alamethicin (to activate UGTs)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure for CYP3A4-mediated Metabolism: a. Prepare a reaction mixture containing HLM (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer. b. Add this compound to the reaction mixture at various concentrations (e.g., 1-100 µM). c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the NADPH regenerating system. e. Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). f. Terminate the reaction by adding an equal volume of cold acetonitrile. g. Centrifuge the samples to pellet the protein. h. Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
-
Procedure for UGT1A1-mediated Glucuronidation: a. Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer. b. Add alamethicin (e.g., 50 µg/mg of microsomal protein) and incubate on ice for 15 minutes to activate the UGT enzymes.[3][4] c. Add this compound to the reaction mixture. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding UDPGA (e.g., 2-5 mM). f. Follow steps 2e-2h for incubation, termination, and analysis.
P-glycoprotein Substrate Assessment using Caco-2 Cells
This protocol outlines a method to determine if this compound is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
This compound
-
Verapamil (a known P-gp inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport medium
-
LC-MS/MS system for analysis
-
-
Procedure: a. Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. b. Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. c. Wash the cell monolayers with pre-warmed HBSS. d. To assess apical-to-basolateral (A-B) transport, add this compound to the apical side (donor compartment) and fresh HBSS to the basolateral side (receiver compartment). e. To assess basolateral-to-apical (B-A) transport, add this compound to the basolateral side and fresh HBSS to the apical side. f. To assess the involvement of P-gp, perform the B-A transport experiment in the presence and absence of verapamil (e.g., 100 µM) in the apical compartment. g. Incubate the plates at 37°C for a defined period (e.g., 1-2 hours). h. At the end of the incubation, collect samples from both the donor and receiver compartments. i. Analyze the concentration of this compound in all samples by LC-MS/MS. j. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.[5]
Conclusion
This compound is primarily metabolized by CYP3A4 and UGT1A1, and it is also a substrate for the P-gp efflux transporter. This metabolic profile creates a susceptibility to drug-drug interactions with inhibitors of these pathways. Furthermore, genetic polymorphisms in UGT1A1 can influence the pharmacokinetic variability of indacaterol. A thorough understanding of these metabolic and transport pathways is crucial for predicting and managing potential drug interactions, thereby optimizing the therapeutic use of this compound. The experimental protocols provided in this guide offer a framework for the in vitro assessment of these interactions in a drug development setting.
References
- 1. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Spectroscopic Characterization of (S)-Indacaterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of (S)-Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles of this compound, along with detailed experimental protocols and a visualization of its signaling pathway.
Molecular Structure
This compound, chemically known as (R)-5-[2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one, is a chiral molecule. The active enantiomer is the (R)-enantiomer at the stereocenter in the ethylamino sidechain.
Chemical Formula: C₂₄H₂₈N₂O₃ Molecular Weight: 392.49 g/mol
Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 3H | Aromatic protons (quinolinone ring) |
| ~6.8-7.0 | m | 2H | Aromatic protons (indan ring) |
| ~5.0 | m | 1H | CH-OH |
| ~3.0-3.5 | m | 5H | CH₂-N, CH-N, CH₂ (indan ring) |
| ~2.5-2.8 | q | 4H | CH₂ (ethyl groups on indan ring) |
| ~1.0-1.3 | t | 6H | CH₃ (ethyl groups on indan ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (quinolinone) |
| ~150-155 | Aromatic C-O, C-N |
| ~140-145 | Aromatic C (quaternary) |
| ~115-135 | Aromatic CH |
| ~70 | CH-OH |
| ~50-60 | CH₂-N, CH-N |
| ~30-40 | CH₂ (indan ring) |
| ~25 | CH₂ (ethyl groups) |
| ~15 | CH₃ (ethyl groups) |
Mass Spectrometry (MS)
Mass spectrometry of Indacaterol is often performed using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for high sensitivity and structural elucidation.
Table 3: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Type |
| 393.3 | [M+H]⁺ (Protonated Molecule) |
Further fragmentation of the parent ion would yield characteristic daughter ions, providing confirmation of the molecular structure. Common fragmentation pathways would involve cleavage of the side chain.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2850 | Aliphatic C-H stretching |
| ~1650 | C=O stretching (amide in quinolinone) |
| 1600-1450 | Aromatic C=C stretching |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of small molecules like this compound. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or time-of-flight (TOF) analyzer.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a long-acting agonist of the β₂-adrenergic receptor. Its binding initiates a signaling cascade that leads to bronchodilation.
Caption: Signaling pathway of this compound.
Spectroscopic Characterization Workflow
The logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound is outlined below.
Caption: Experimental workflow for spectroscopic characterization.
An In-depth Technical Guide to the Solid-State Properties and Polymorphism of (S)-Indacaterol Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Indacaterol is a potent, long-acting β2-adrenergic agonist widely used in the treatment of chronic obstructive pulmonary disease (COPD). The selection of an appropriate salt form is a critical step in the development of a stable, effective, and manufacturable drug product. This technical guide provides a comprehensive overview of the solid-state properties and polymorphism of various this compound salts, with a focus on the maleate and acetate forms. This document summarizes key physicochemical data, details experimental protocols for solid-state characterization, and presents relevant biological signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.
Introduction
The therapeutic efficacy of a crystalline active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact crucial physicochemical characteristics such as solubility, dissolution rate, melting point, stability, and hygroscopicity. These properties, in turn, influence the bioavailability, manufacturability, and shelf-life of the final drug product.
This compound, the active enantiomer of indacaterol, is a potent β2-adrenergic receptor agonist that provides 24-hour bronchodilation.[1] It is commercially available as the maleate salt for inhalation.[2][3] The choice of the maleate salt was a deliberate decision based on a comprehensive salt screening process aimed at identifying a form with optimal properties for a dry powder inhaler formulation. Recently, the acetate salt of this compound has also been investigated for use in combination drug products.[4][5]
This guide aims to consolidate the available information on the solid-state properties of this compound salts to provide a valuable resource for scientists and researchers involved in the development of inhaled therapies.
Physicochemical Properties of this compound Salts
The selection of a suitable salt form is a critical aspect of drug development, aiming to optimize the physicochemical and biopharmaceutical properties of the API. While a comprehensive public dataset comparing a wide range of this compound salts is limited, this section summarizes the available quantitative data for the most studied forms.
Table 1: Comparative Physicochemical Properties of this compound Salts
| Property | This compound Maleate | This compound Acetate | This compound Hydrochloride |
| Melting Point (°C) | 195-197 (decomposition)[6] | No data available | No data available |
| Solubility | Very slightly soluble in water.[7] See Table 2 for details. | No direct solubility data available. Systemic exposure is comparable to the maleate salt, suggesting similar in-vivo dissolution.[4][5] | No data available |
| Hygroscopicity | Slightly hygroscopic (data inferred from general statements) | Slightly hygroscopic (data inferred from general statements) | No data available |
| Polymorphism | At least one crystalline form, designated "crystal form Qalpha", is known.[8] | Polymorphism has been observed.[9] | No data available |
Table 2: Solubility of this compound Maleate in Various Solvents [7]
| Solvent | Solubility Description |
| N-methylpyrrolidone | Freely soluble |
| Dimethylformamide | Freely soluble |
| Methanol | Slightly soluble |
| Ethanol | Slightly soluble |
| Propylene glycol | Slightly soluble |
| Polyethylene glycol 400 | Slightly soluble |
| Water | Very slightly soluble |
| Isopropyl alcohol | Very slightly soluble |
| 0.9% Sodium chloride in water | Practically insoluble |
| Ethyl acetate | Practically insoluble |
| n-octanol | Practically insoluble |
Experimental Protocols for Solid-State Characterization
The characterization of the solid-state properties of an API is crucial for understanding its behavior and ensuring consistent product quality. The following are detailed methodologies for key experiments used in the analysis of this compound salts.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying crystalline phases and determining the polymorphic form of a substance.
Methodology:
-
Sample Preparation: A small amount of the this compound salt powder is gently ground to ensure a random orientation of the crystals. The powder is then packed into a sample holder.
-
Instrument Setup: A diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded over a specific range of 2θ angles, for example, from 3° to 40°.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The peak positions and relative intensities are used to identify the polymorph. For this compound maleate crystal form Qalpha, characteristic diffraction peaks are observed at 2θ values of approximately 5.3°, 10.1°, 12.2°, 12.7°, 12.9°, 16.4°, 20.0°, 23.4°, 24.5°, 25.8°, 26.8°, 28.8°, and 29.7°.[8]
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties of a material, including melting point, decomposition temperature, and the presence of solvates or hydrates.
Methodology:
-
Sample Preparation: A few milligrams of the this compound salt are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: A calibrated DSC or TGA instrument is used. For TGA, the balance is tared before the sample is loaded.
-
DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to or from the sample is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are recorded.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The mass of the sample is continuously monitored as a function of temperature. Weight loss can indicate desolvation, dehydration, or decomposition.
Dynamic Vapor Sorption (DVS)
DVS is used to assess the hygroscopicity of a material by measuring the amount of vapor sorbed or desorbed by a sample at different relative humidity (RH) levels.
Methodology:
-
Sample Preparation: A small amount of the this compound salt is placed on a microbalance within the DVS instrument.
-
Instrument Setup: The instrument is set to maintain a constant temperature (e.g., 25 °C) and to vary the RH in a stepwise manner.
-
Data Collection: The sample is first dried under a stream of dry nitrogen (0% RH) until a stable weight is achieved. The RH is then increased in steps (e.g., 10% increments from 0% to 90% RH) and then decreased back to 0% RH. At each step, the sample is allowed to equilibrate until the rate of weight change is below a set threshold.
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The shape of the isotherm and the total moisture uptake provide information about the material's hygroscopicity and its potential to form hydrates.
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its bronchodilatory effect by acting as a long-acting agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
Experimental Workflow for Salt Screening and Polymorphism
The selection of an optimal salt form and the identification of its polymorphs is a systematic process involving several key stages. This workflow ensures that a stable and effective solid form of the API is chosen for further development.
Conclusion
The solid-state properties of this compound salts are a critical determinant of the performance and stability of inhaled drug products. This technical guide has summarized the available physicochemical data, with a particular focus on the maleate salt, for which more comprehensive information is publicly accessible. The provided experimental protocols offer a foundation for the consistent and reliable characterization of different salt forms and their polymorphs.
While a direct comparative study of a wide array of this compound salts is not extensively documented in the public domain, the methodologies and workflows presented here provide a robust framework for such investigations. Further research into the solid-state properties of other salts, such as the hydrochloride and hydrobromide, would be beneficial for a more complete understanding of the salt landscape for this compound. The continued application of systematic salt screening and polymorphism studies will be instrumental in the development of future innovative and effective inhalation therapies.
References
- 1. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. Onbrez Breezhaler | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d-nb.info [d-nb.info]
- 5. Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dnplindia.com [dnplindia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. EP1914227A1 - Polymorphic crystal form of a indan-2-ylamino-hydroxyethyl-quinolinone maleate derivative as beta-adrenoceptor agonist - Google Patents [patents.google.com]
- 9. sternekessler.com [sternekessler.com]
(S)-Indacaterol: A Pharmacological Probe for Dissecting GPCR Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Indacaterol, a potent and selective ultra-long-acting β2-adrenergic receptor (β2-AR) agonist, serves as a valuable pharmacological tool for investigating the intricacies of G-protein coupled receptor (GPCR) signaling. Its distinct properties, including high intrinsic efficacy and prolonged duration of action, make it an excellent candidate for studying receptor activation, downstream second messenger cascades, and regulatory processes such as desensitization and internalization. This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows involved in its study.
Introduction to this compound and GPCR Signaling
G-protein coupled receptors constitute the largest superfamily of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses. The β2-adrenergic receptor, a member of the rhodopsin-like GPCR family, plays a crucial role in smooth muscle relaxation, particularly in the airways. Ligand-induced activation of the β2-AR initiates a cascade of intracellular events, primarily mediated by the stimulatory G-protein (Gs).
This compound is the active R-enantiomer of indacaterol and is clinically used for the management of chronic obstructive pulmonary disease (COPD).[1][2] Its utility as a research tool stems from its well-defined mechanism of action and high selectivity for the β2-AR over other adrenergic receptor subtypes (β1 and β3). This selectivity minimizes off-target effects, allowing for a more precise interrogation of β2-AR-mediated signaling pathways.
Pharmacological Profile of this compound
The pharmacological activity of this compound is characterized by its binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax) at the β-adrenergic receptors.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant β2-agonists. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
| Ligand | Receptor | Binding Affinity (pKi) | Reference |
| This compound | β1-adrenoceptor | 7.36 | [3] |
| This compound | β2-adrenoceptor | 5.48 | [3] |
| Ligand | Receptor | Functional Potency (pEC50) | Relative Efficacy (vs. Isoprenaline) | Reference |
| This compound | β2-adrenoceptor | 8.23 (guinea pig trachea) | Nearly full agonist | [4] |
| This compound | β2-adrenoceptor | 8.53 (human airway smooth muscle) | Intermediate (vs. salmeterol and formoterol) | [4] |
| Formoterol | β2-adrenoceptor | ~9.0 | Full agonist | [4] |
| Salbutamol | β2-adrenoceptor | ~7.0 | Partial/Full agonist | [4] |
| Salmeterol | β2-adrenoceptor | ~8.0 | Partial agonist | [4] |
Note: The pKi value for the β2-adrenoceptor from the single available source appears anomalously low for a potent agonist and may reflect different experimental conditions or reporting conventions. In functional assays, indacaterol demonstrates high potency.
In preclinical studies, indacaterol demonstrated a binding affinity at the human β2-adrenoceptor similar to that of formoterol and an intrinsic activity higher than salmeterol.[5] Its functional selectivity is comparable to formoterol over the β1-adrenoceptor and to both formoterol and salbutamol over the β3-adrenoceptor.[5]
Signaling Pathways
Activation of the β2-AR by this compound triggers a canonical signaling pathway that leads to smooth muscle relaxation.
Experimental Protocols
To characterize the pharmacological properties of this compound, several key in vitro assays are employed.
Radioligand Binding Assay
This assay measures the affinity of this compound for β-adrenergic receptors by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-dihydroalprenolol (DHA) or [125I]-cyanopindolol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-selective antagonist like propranolol).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound dilution, or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound.
Materials:
-
Whole cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells).
-
This compound stock solution.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (positive control).
Methodology:
-
Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions or control solutions (buffer, forskolin) to the cells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated β2-AR, a key event in receptor desensitization and internalization.
Objective: To quantify the potency and efficacy of this compound in promoting β-arrestin recruitment.
Materials:
-
Cells co-expressing the β2-adrenergic receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
This compound stock solution.
-
Assay buffer.
-
Detection reagents specific to the reporter system (e.g., substrate for the reporter enzyme).
Methodology:
-
Plate the engineered cells in a suitable microplate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30-90 minutes) at 37°C.
-
Measure the reporter signal (e.g., luminescence or fluorescence) according to the assay manufacturer's protocol.
-
Plot the signal intensity against the logarithm of the this compound concentration and fit to a dose-response curve to determine EC50 and Emax for β-arrestin recruitment.
Selectivity Profile
The utility of this compound as a pharmacological tool is greatly enhanced by its selectivity for the β2-AR.
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of β2-adrenergic receptor signaling. Its well-characterized profile, coupled with the detailed experimental methodologies provided in this guide, enables researchers to probe the multifaceted nature of GPCR function, from ligand binding and G-protein activation to the recruitment of regulatory proteins like β-arrestin. The judicious use of this compound in well-designed experiments will continue to contribute to our understanding of GPCR biology and aid in the development of novel therapeutics targeting this important receptor class.
References
- 1. researchgate.net [researchgate.net]
- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (S)-Indacaterol in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and validated method for the quantification of (S)-Indacaterol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of this compound. All experimental procedures and validation data are presented herein.
Introduction
This compound is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for clinical and research purposes. This document provides a detailed protocol for a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.[1][3][4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Formoterol (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Water (Deionized)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid
-
Human Plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a turbo-ion spray ionization source
-
Analytical Column: Reprosil 100 C18 (150 x 4.6 mm, 5µm)[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard from human plasma.[1][4]
Protocol:
-
Pipette 1 mL of human plasma into a 10 mL test tube.
-
Spike the plasma sample with the appropriate volume of this compound working standard solutions.
-
Add 50 μL of the internal standard (Formoterol) working solution to each sample (excluding blank samples).
-
Add 400 μL of 25% formic acid.
-
Add 4 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 60 seconds.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 5 °C.
-
Freeze the samples and decant the upper organic layer into a new test tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 200 μL of the mobile phase.
-
Inject 5 μL of the reconstituted sample into the LC-MS/MS system.[1][4]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Reprosil 100 C18 (150 x 4.6 mm, 5µm)[1]
-
Mobile Phase: 30:70 (v/v) mixture of deionized water and methanol, acidified with 300 µL of formic acid per liter.[1]
-
Flow Rate: 1 mL/min[1]
-
Elution: Isocratic[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL[1]
-
Run Time: 3 minutes[1]
-
Retention Times: this compound: 2.5 min, Formoterol (IS): 1.5 min[1]
Mass Spectrometry:
-
Ionization Mode: Positive ion turbo-ion spray ionization[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
Method Validation
The method was validated according to international guidelines for bioanalytical method validation.[1]
Linearity
The calibration curve was linear over the concentration range of 0.075 to 100 ng/mL for this compound in human plasma.[1][3][4]
Accuracy and Precision
The intra-batch and inter-batch accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low, Mid, and High.
Table 1: Intra-batch Accuracy and Precision [1][4]
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.075 | 113.6 | 10.8 |
| Low | 0.225 | 104.7 | 9.1 |
| Mid | 50.0 | 99.8 | 7.6 |
| High | 85.0 | 102.2 | 8.5 |
The inter-batch accuracy and precision results were also within acceptable limits.[1][3][4]
Specificity and Matrix Effect
The method demonstrated high specificity, with no significant interference from endogenous plasma components observed at the retention times of this compound and the internal standard.[1][4] No significant matrix effect was observed in eight different batches of human plasma.[1][3][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
This compound Signaling Pathway
References
Application Notes and Protocols for Assessing (S)-Indacaterol Potency and Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the potency and efficacy of (S)-Indacaterol, a long-acting β2-adrenergic receptor (β2AR) agonist. The described assays are essential for understanding the pharmacological profile of this compound and similar compounds in a controlled, cellular environment.
Introduction
This compound is a potent and long-acting β2AR agonist used in the treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation and bronchodilation.[1] In vitro cell-based assays are crucial for quantifying the potency (EC50) and efficacy (Emax) of this compound, providing valuable data for drug development and quality control.
The primary mechanism of action involves the activation of the Gs alpha subunit of the G protein coupled to the β2AR. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Therefore, measuring intracellular cAMP levels is a direct and reliable method to assess the agonistic activity of this compound.
A secondary downstream signaling event following β2AR activation is the phosphorylation of extracellular signal-regulated kinase (ERK). While the cAMP pathway is the primary driver of bronchodilation, the pERK pathway can be involved in other cellular responses and serves as an alternative or complementary readout for receptor activation.
This document provides protocols for two key in vitro assays:
-
cAMP Accumulation Assay: A direct measure of the primary signaling pathway.
-
Phospho-ERK (pERK) Assay: A measure of a downstream signaling event.
This compound Signaling Pathway
Activation of the β2-adrenergic receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
References
Application Notes and Protocols for Evaluating (S)-Indacaterol in Animal Models of Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing established animal models of respiratory disease to evaluate the in vivo efficacy of (S)-Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA). The protocols for Ovalbumin (OVA)-induced allergic asthma and Lipopolysaccharide (LPS)-induced pulmonary inflammation are described, offering platforms to assess both the bronchodilatory and potential anti-inflammatory properties of this compound.
Mechanism of Action of this compound
This compound is a selective β2-adrenergic receptor agonist.[1][2][3] Its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation.[1][2][3] This is achieved through the stimulation of β2-adrenergic receptors, which activates a G-protein-coupled signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.[4][5][6]
Animal Models for Efficacy Evaluation
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is widely used to mimic the eosinophilic inflammation and airway hyperresponsiveness (AHR) characteristic of allergic asthma.[7][8] It is suitable for evaluating the bronchodilatory and anti-inflammatory effects of test compounds.
Experimental Workflow: OVA-Induced Asthma Model
References
- 1. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for (S)-Indacaterol Receptor Occupancy Studies using Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indacaterol is a novel, ultra-long-acting β2-adrenoceptor agonist utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is derived from its high affinity and prolonged binding to the β2-adrenergic receptor, leading to sustained bronchodilation.[1] Understanding the binding characteristics of this compound to its receptor is crucial for drug development and mechanistic studies. Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions, providing valuable data on receptor affinity (Ki) and density (Bmax).[3][4]
This document provides a detailed protocol for a competition radioligand binding assay to determine the receptor occupancy of this compound at the human β2-adrenergic receptor. This assay measures the ability of unlabeled this compound to displace a specific radioligand from the receptor, allowing for the calculation of its inhibitory constant (Ki).
Signaling Pathway
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, activating the Gs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger to activate protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to smooth muscle relaxation and bronchodilation.
References
- 1. The identification of indacaterol as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Identification of Indacaterol as an Ultra-Long-Acting Inhaled Beta-2-Adrenoceptor Agonist - OAK Open Access Archive [oak.novartis.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Downstream Signaling Effects of (S)-Indacaterol: Application Notes and Protocols for cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indacaterol is an ultra-long-acting β2-adrenergic receptor (β2-AR) agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is primarily mediated through the stimulation of β2-ARs on airway smooth muscle cells, leading to bronchodilation.[1] Activation of the β2-AR, a Gs protein-coupled receptor (GPCR), triggers a downstream signaling cascade that results in the accumulation of the second messenger cyclic adenosine monophosphate (cAMP).[1] The quantification of intracellular cAMP levels is a critical method for characterizing the pharmacological properties of β2-AR agonists like this compound, including their potency and efficacy.
These application notes provide an overview of common methodologies for measuring this compound-induced cAMP accumulation and detailed protocols for three widely used assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and LANCE® (Lanthanide Chelate Excite) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
This compound Mechanism of Action and Downstream Signaling
This compound binds to the β2-adrenergic receptor, activating the associated Gs alpha subunit. This stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1]
Quantitative Data: Potency and Efficacy of this compound
The potency (pEC50) and intrinsic efficacy (Emax) of this compound in stimulating cAMP accumulation have been characterized in various cell systems. The following tables summarize comparative data for this compound and other β2-agonists.
Table 1: Functional Properties of β2-Agonists at Human β-Adrenoceptor Subtypes [4]
| Compound | β1 pEC50 | β1 Intrinsic Activity (%) | β2 pEC50 | β2 Intrinsic Activity (%) | β3 pEC50 | β3 Intrinsic Activity (%) |
| Indacaterol | 6.60 ± 0.24 | 16 ± 2 | 8.06 ± 0.02 | 73 ± 1 | 6.72 ± 0.13 | 113 ± 7 |
| Formoterol | - | - | - | 90 | - | - |
| Salmeterol | - | - | - | 38 | - | - |
| Salbutamol | - | - | - | 47 | - | - |
Intrinsic Activity is expressed as a percentage of the maximal response to the full agonist Isoprenaline.
Table 2: Comparative Efficacy of β2-Agonists in cAMP Accumulation in CHO-β2 Cells [5]
| Compound | Maximal Response (% of Isoprenaline) |
| Formoterol | 97% |
| Indacaterol | ~73-80% |
| Salmeterol | 63% |
Table 3: Potency of this compound in Different Cell Types
| Cell Type | Parameter | Value | Reference |
| CHO cells (human β2-AR) | pEC50 | 8.06 ± 0.02 | [4] |
| Human Airway Smooth Muscle | pEC50 | 8.53 | [6] |
Experimental Protocols for cAMP Accumulation Assays
The following are generalized protocols for three common non-radioactive, homogeneous cAMP assay technologies suitable for high-throughput screening and pharmacological profiling of this compound. It is recommended to consult the specific manufacturer's instructions for the chosen assay kit.
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay
Principle: This is a competitive immunoassay.[7] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[8][9] When the antibody is bound to the d2-labeled tracer, FRET occurs. An increase in intracellular cAMP displaces the tracer, leading to a decrease in the FRET signal.[8]
Protocol (based on Cisbio cAMP Dynamic 2 Assay Kit): [9][10]
-
Cell Preparation:
-
Culture CHO-K1 cells stably expressing the human β2-adrenergic receptor in appropriate media.
-
Harvest cells and resuspend in stimulation buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor) to a density of approximately 300,000 cells/mL.[10]
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the cell suspension into each well (approximately 1500 cells/well).[10]
-
Prepare a serial dilution of this compound in stimulation buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate the plate for 30 minutes to 1 hour at room temperature.[9][10]
-
Add 5 µL of d2-labeled cAMP conjugate diluted in lysis buffer to each well.[10]
-
Add 5 µL of Europium cryptate-labeled anti-cAMP antibody diluted in lysis buffer to each well.[10]
-
Incubate for 1 hour at room temperature, protected from light.[10]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the ratio of (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve to convert the fluorescence ratio to cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the pEC50.
-
AlphaScreen cAMP Assay
Principle: This is a competition-based assay where endogenous cAMP competes with a biotinylated-cAMP tracer.[11][12] The tracer binds to streptavidin-coated Donor beads, and an anti-cAMP antibody is conjugated to Acceptor beads.[11] When the tracer and antibody are in close proximity, a luminescent signal is generated. Increased intracellular cAMP disrupts this interaction, leading to a decrease in signal.[11]
Protocol (based on PerkinElmer AlphaScreen cAMP Assay Kit): [11][13]
-
Cell Preparation:
-
Prepare cells as described for the HTRF assay. Resuspend in a suitable stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the cell suspension mixed with anti-cAMP Acceptor beads into each well.[13]
-
Add 2.5 µL of the this compound serial dilutions or vehicle control.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Prepare a detection mix containing biotinylated-cAMP and streptavidin-coated Donor beads in lysis buffer.
-
Add 15 µL of the detection mix to each well.[13]
-
Incubate for 1 to 4 hours at room temperature in the dark.[13]
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Generate a cAMP standard curve.
-
Plot the AlphaScreen signal against the log of the this compound concentration and analyze as described for the HTRF assay.
-
LANCE® Ultra TR-FRET cAMP Assay
Principle: This is a homogeneous TR-FRET immunoassay based on the competition between a Europium (Eu)-labeled cAMP tracer and sample cAMP for binding to a ULight™ dye-labeled anti-cAMP monoclonal antibody.[14][15] In the absence of free cAMP, the binding of the tracer to the antibody brings the Eu-chelate and ULight dye into close proximity, resulting in a high FRET signal.[15] Cellular cAMP competes with the tracer, causing a decrease in the FRET signal.[15]
Protocol (based on PerkinElmer LANCE® Ultra cAMP Kit): [14][16]
-
Cell Preparation:
-
Prepare cells in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA) at the desired concentration.[14]
-
-
Assay Procedure (384-well plate, 20 µL total volume): [16]
-
Dispense cells into the assay plate.
-
Add the this compound serial dilutions or vehicle control.
-
Prepare a detection reagent mix containing the Eu-cAMP tracer and the ULight-labeled anti-cAMP antibody in the provided detection buffer.
-
Add the detection reagent mix to each well.
-
Incubate for 1 hour at room temperature.[14]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision®), measuring emission at 665 nm.
-
Generate a cAMP standard curve.
-
Plot the TR-FRET signal against the log of the this compound concentration and analyze as described for the other assays.
-
Conclusion
The measurement of cAMP accumulation is a fundamental method for characterizing the downstream signaling effects of this compound and other β2-adrenergic receptor agonists. The HTRF, AlphaScreen, and LANCE® Ultra TR-FRET assays provide robust, sensitive, and high-throughput-compatible platforms for these studies. The choice of assay will depend on available instrumentation and specific experimental needs. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design and execute experiments to quantify the pharmacological activity of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. resources.revvity.com [resources.revvity.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. revvity.com [revvity.com]
- 14. blossombio.com [blossombio.com]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for High-Throughput Screening Utilizing (S)-Indacaterol as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indacaterol is a potent and long-acting β2-adrenergic receptor (β2AR) agonist used in the treatment of chronic obstructive pulmonary disease (COPD). Its well-characterized pharmacology makes it an excellent reference compound for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the β2AR. These application notes provide detailed protocols for two common HTS assays used to assess β2AR activation: a cyclic adenosine monophosphate (cAMP) functional assay and a β-arrestin recruitment assay.
The β2AR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][2] Additionally, upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which desensitizes G-protein signaling and can initiate separate signaling cascades.[3][4] Measuring both cAMP production and β-arrestin recruitment provides a comprehensive profile of a compound's activity at the β2AR.
Signaling Pathway of the β2-Adrenergic Receptor
Activation of the β2-Adrenergic Receptor by an agonist like this compound initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The G-protein pathway involves the activation of adenylyl cyclase, leading to the production of the second messenger cAMP. The β-arrestin pathway is initiated by receptor phosphorylation, leading to the recruitment of β-arrestin, which uncouples the receptor from the G-protein and can trigger downstream signaling events.
Caption: β2-Adrenergic Receptor Signaling Pathways
Quantitative Data Summary
The following table summarizes the key pharmacological parameters for this compound in the described HTS assays. This data is essential for establishing assay windows and for the normalization of results from test compounds.
| Parameter | Assay Type | Value | Cell Line | Source |
| pEC50 | β-Arrestin Recruitment | 6.8 ± 0.16 | HEK293 | [5] |
| EC50 | cAMP Accumulation | To be determined empirically | CHO-K1 or HEK293 | N/A |
Note: The EC50 for cAMP accumulation should be determined experimentally in the specific cell line and under the assay conditions being used. A typical starting concentration range for an this compound dose-response curve would be from 1 pM to 10 µM.
High-Throughput Screening Workflow
The general workflow for a high-throughput screen using this compound as a reference compound involves several key stages, from initial assay development and validation to primary and secondary screening, and finally hit confirmation and characterization.
Caption: General High-Throughput Screening Workflow
Experimental Protocols
cAMP Functional Assay (Luminescence-Based)
This protocol is adapted from commercially available HTS cAMP assays, such as the Promega cAMP-Glo™ Assay.[6]
Objective: To quantify the increase in intracellular cAMP levels in response to β2AR agonists.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human β2AR.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (reference agonist).
-
Test compounds.
-
cAMP-Glo™ Assay Kit (or equivalent).
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a final concentration of 0.5 x 10^6 to 1 x 10^6 cells/mL.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound (e.g., 11-point, 1:3 dilution series starting from 10 µM) and test compounds in assay buffer.
-
Dispense 5 µL of diluted compounds or vehicle control into the 384-well plate.
-
-
Cell Seeding:
-
Dispense 10 µL of the cell suspension into each well of the compound plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Prepare the cAMP-Glo™ reagents according to the manufacturer's instructions.
-
Add 15 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature.
-
Add 15 µL of the cAMP-Glo™ Detection Solution to each well and incubate for 20 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal this compound concentration (100% activation).
-
Generate dose-response curves and calculate EC50 values for active compounds.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the DiscoverX PathHunter® β-Arrestin Assay.[3][7]
Objective: To measure the recruitment of β-arrestin to the activated β2AR.
Materials:
-
PathHunter® β-arrestin cell line co-expressing the β2AR-ProLink™ and β-arrestin-Enzyme Acceptor.
-
Cell Plating Reagent.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (reference agonist).
-
Test compounds.
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Prepare a cell suspension in Cell Plating Reagent at a density of 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
-
Compound Addition:
-
Add 5 µL of the diluted compounds or vehicle control to the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagents according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% recruitment) and a maximal this compound concentration (100% recruitment).
-
Generate dose-response curves and calculate pEC50 or EC50 values for active compounds.
-
Conclusion
The provided application notes and protocols offer a robust framework for utilizing this compound as a reference compound in high-throughput screening campaigns targeting the β2-adrenergic receptor. By employing both cAMP and β-arrestin recruitment assays, researchers can gain a comprehensive understanding of the pharmacological profiles of novel compounds, facilitating the identification and development of new therapeutics for respiratory diseases and other conditions where β2AR modulation is beneficial. Careful assay optimization and validation are crucial for the success of any HTS campaign.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
Development of Analytical Methods for (S)-Indacaterol Impurity Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indacaterol is a potent, long-acting beta-2 adrenergic agonist (LABA) used for the management of chronic obstructive pulmonary disease (COPD). As with any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical to ensure its quality, safety, and efficacy.[1][2] Impurity profiling is the identification, quantification, and characterization of these impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3][4] This document provides detailed application notes and protocols for the development of analytical methods for impurity profiling of this compound, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][5][6]
Regulatory Framework
The ICH guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[3][5] Key guidelines to consider include:
-
ICH Q3A(R2): Impurities in New Drug Substances
-
ICH Q3B(R2): Impurities in New Drug Products[4]
-
ICH Q2(R1): Validation of Analytical Procedures[7]
According to these guidelines, impurities present at levels above 0.1% should be identified and characterized.[3][5]
Analytical Methodologies
A stability-indicating analytical method is crucial for impurity profiling as it must be able to separate the drug substance from its potential impurities and degradation products.[8] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques employed for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This section details a robust RP-HPLC method for the simultaneous quantification of known and unknown impurities of this compound.
Protocol: RP-HPLC Method for this compound Impurity Profiling
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound and its impurities in bulk drug and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | YMC Triart, C18 (250 × 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.2 with orthophosphoric acid[7] |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v)[7] |
| Gradient Program | (Example) Time (min): 0, %B: 20; Time (min): 10, %B: 40; Time (min): 30, %B: 70; Time (min): 35, %B: 20; Time (min): 40, %B: 20 |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 45 °C[7] |
| Detection Wavelength | 210 nm[7] |
| Injection Volume | 10 µL |
| Diluent | Water:Methanol (20:80, v/v)[7] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.
-
Sample Solution: Accurately weigh and dissolve the drug substance or a crushed tablet equivalent in the diluent to obtain a target concentration of this compound (e.g., 1000 µg/mL).
-
Spiked Sample Solution: Spike the sample solution with known impurities at a target concentration (e.g., 1% of the drug substance concentration).[7]
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:[7]
-
Specificity: Demonstrated by the separation of the main peak from impurities and degradation products. Forced degradation studies are performed for this purpose.
-
Linearity: Assessed over a range of concentrations for the API and its impurities (e.g., LOQ to 150% of the specification limit). A correlation coefficient (r²) of >0.998 is typically required.[7]
-
Accuracy: Determined by recovery studies of spiked impurities at different concentration levels. Recoveries are typically expected to be within 90-115%.[7]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (e.g., <5% for impurities).[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method and to identify potential degradation products.[1][8] Stress conditions should include:
-
Acid Hydrolysis: 0.1 N HCl at room temperature for 10 minutes.[7]
-
Base Hydrolysis: 0.01 N NaOH at room temperature for 15 minutes.[7]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.[7]
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
Studies have shown that Indacaterol is susceptible to degradation under hydrolytic (acidic, basic, and neutral) conditions, while being relatively stable under photolytic, oxidative, and thermal stress.[1][9] Three major degradation products (DP1, DP2, and DP3) have been identified under hydrolytic stress.[1][9]
UPLC-MS/MS Method for High-Sensitivity Analysis
For the identification and characterization of impurities present at very low levels, a more sensitive and selective technique like UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is employed.
Protocol: UPLC-MS/MS for Impurity Identification
Objective: To identify and characterize unknown impurities and degradation products of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).[1]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Optimized for separation of impurities |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full scan for impurity detection and product ion scan for structural elucidation |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Analysis: The accurate mass measurements obtained from high-resolution mass spectrometry (HRMS) are used to determine the elemental composition of the impurities.[1] Fragmentation patterns from MS/MS spectra provide crucial information for structural elucidation.
Quantitative Data Summary
The following tables summarize typical validation data for an RP-HPLC method for this compound impurity profiling.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (for Indacaterol) | ≤ 2.0 | 1.2 |
| Theoretical Plates (for Indacaterol) | ≥ 2000 | 8500 |
| %RSD of 6 replicate injections | ≤ 2.0% | 0.5% |
Table 2: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 150 | > 0.999 |
| Impurity A | 0.1 - 1.5 | > 0.998 |
| Impurity B | 0.1 - 1.5 | > 0.998 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | % Recovery |
| Impurity A | 50% | 98.5% |
| 100% | 101.2% | |
| 150% | 99.8% | |
| Impurity B | 50% | 99.1% |
| 100% | 100.5% | |
| 150% | 101.0% |
Table 4: Precision (%RSD)
| Analyte | Repeatability (n=6) | Intermediate Precision (n=6) |
| Impurity A | 1.5% | 2.8% |
| Impurity B | 1.8% | 3.1% |
Visualizations
Signaling Pathway of this compound
This compound exerts its therapeutic effect by acting as a long-acting agonist at the β2-adrenergic receptor, leading to bronchodilation.
Caption: Signaling pathway of this compound leading to bronchodilation.
Experimental Workflow for Impurity Profiling
The following diagram illustrates the general workflow for the impurity profiling of this compound.
Caption: General workflow for the impurity profiling of a drug substance.
Conclusion
A systematic and well-documented approach to the development and validation of analytical methods is paramount for the impurity profiling of this compound. The use of robust, stability-indicating HPLC and UPLC-MS methods, in conjunction with forced degradation studies, allows for the comprehensive identification and quantification of impurities. This ensures the quality, safety, and regulatory compliance of the drug substance and its formulated products.
References
- 1. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. ijdra.com [ijdra.com]
- 7. savaglobal.com [savaglobal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
Application Notes: (S)-Indacaterol in Airway Hyperresponsiveness Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indacaterol is a novel, ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized in the management of respiratory diseases characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] A key feature of these conditions is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli.[3][4] Preclinical research in various AHR models is crucial for elucidating the therapeutic potential and mechanism of action of compounds like this compound. These application notes provide detailed protocols and compiled data for the use of this compound in relevant in vitro and in vivo models of airway hyperresponsiveness.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its therapeutic effect through selective agonism of the β2-adrenergic receptors located on the surface of airway smooth muscle cells.[5] This interaction initiates a Gs-protein-coupled signaling cascade. Activation of the Gs-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][6][7] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.[8][9] Indacaterol is characterized as a high-efficacy agonist with a rapid onset and a duration of action exceeding 24 hours.[10][11]
Data Presentation
Table 1: In Vitro Efficacy of Indacaterol in Isolated Human Bronchi
This table summarizes the comparative pharmacology of Indacaterol and other β2-agonists on isolated human bronchial tissue. Data includes potency (-logEC50), maximal relaxant effect (Emax), onset of action, and duration of action against induced contractions.
| Compound | Potency (-logEC50) | Maximal Relaxation (Emax %) | Onset of Action (min) | Inhibition of EFS-induced Contraction (-logIC50) | Duration of Action |
| This compound | 8.82 ± 0.41 | 77 ± 5% | 7.8 ± 0.7 | 6.96 ± 0.13 | >12 hours |
| Formoterol | 9.84 ± 0.22 | 94 ± 1% | 5.8 ± 0.7 | 8.96 ± 0.18 | 35.3 ± 8.8 min |
| Salmeterol | 8.36 ± 0.16 | 74 ± 4% | 19.4 ± 4.3 | 7.18 ± 0.34 | >12 hours |
| Salbutamol | 8.43 ± 0.22 | 84 ± 4% | 11.0 ± 4.0 | 6.39 ± 0.26 | 14.6 ± 3.7 min |
| Data sourced from a study on isolated human bronchi obtained from patients undergoing surgery for lung carcinoma.[10] |
Table 2: Effect of Indacaterol on Methacholine-Induced Hyperresponsiveness in Human COPD Lung Slices
This table shows the effect of Indacaterol on small intrapulmonary airways from COPD patients, demonstrating its ability to reverse hyperresponsiveness.
| Condition | Maximal Constriction (% Closure) | Sensitivity (pEC50) |
| Non-COPD Control | 45.8 ± 11.1% | 5.5 ± 0.1 |
| COPD Control | 67.9 ± 3.2% | 5.4 ± 0.2 |
| COPD + Indacaterol (10 µM) | 32.6 ± 13.0% | 6.8 ± 0.2 |
| Data demonstrates that Indacaterol normalizes the hyperresponsive airway constriction in lung slices from COPD patients.[6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Bronchodilator Effect on Isolated Airways
This protocol details the methodology for evaluating the relaxant properties of this compound on isolated tracheal or bronchial smooth muscle rings, a common model for assessing direct effects on airway tissue.
Objective: To determine the potency, efficacy, and onset of action of this compound in relaxing pre-contracted airway smooth muscle.
Materials:
-
Krebs-Henseleit buffer
-
This compound, and other comparators (e.g., Formoterol, Salmeterol)
-
Bronchoconstrictor agent (e.g., Methacholine, Histamine, Carbachol)
-
Isolated tissue bath system with force transducers
-
Animal model (e.g., Guinea pig) or human bronchial tissue[10]
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal model and carefully dissect the trachea or bronchi. For human tissue, use samples obtained from lung resections.[10]
-
Place the tissue in cold Krebs-Henseleit buffer and clean away excess connective tissue.
-
Cut the airway into rings approximately 2-4 mm in width.
-
-
Tissue Mounting:
-
Suspend each ring between two L-shaped hooks in an isolated tissue bath chamber containing Krebs-Henseleit buffer at 37°C, continuously bubbled with Carbogen gas.
-
Connect the upper hook to an isometric force transducer to record changes in muscle tension.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram).
-
Wash the tissue with fresh buffer every 15-20 minutes.
-
Induce a contraction with a high concentration of KCl to check for tissue viability.
-
-
Bronchoconstriction:
-
After a washout period, induce a stable, submaximal contraction using a chosen bronchoconstrictor (e.g., methacholine at its EC50 concentration).
-
-
Drug Administration:
-
Once the contraction has plateaued, add this compound in a cumulative, concentration-dependent manner to the tissue bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation as a percentage reversal of the induced tone.
-
Plot the concentration-response curve and calculate the pEC50 (-logEC50) and Emax (maximal relaxation) values.
-
For onset of action, measure the time taken to reach 50% of the maximal relaxation after adding a single effective concentration of the drug.[10]
-
Protocol 2: In Vivo Ovalbumin-Induced Airway Hyperresponsiveness Model
This protocol describes a widely used mouse model to induce an allergic asthma phenotype, including AHR, which can be used to test the efficacy of this compound.[12]
Objective: To evaluate the ability of this compound to mitigate airway hyperresponsiveness in an allergen-sensitized and challenged animal model.
Materials:
-
BALB/c mice (known to develop strong Th2 responses)[3]
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
This compound for administration (e.g., via inhalation or intratracheal instillation)
-
Methacholine
-
Invasive or non-invasive lung function measurement system (e.g., whole-body plethysmography or forced oscillation technique)
References
- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 6. Effects of (a Combination of) the Beta2-Adrenoceptor Agonist Indacaterol and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction | MDPI [mdpi.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of indacaterol, a novel long-acting beta2-agonist, on isolated human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility challenges with (S)-Indacaterol in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-Indacaterol in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, often used as this compound maleate, is a lipophilic molecule with low aqueous solubility. It is practically insoluble in water and aqueous buffers across a wide pH range.[1][2] To achieve desired concentrations for in vitro experiments, it must first be dissolved in an organic solvent.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used solvents for preparing this compound stock solutions.[3][4] The choice of solvent may depend on the specific requirements and solvent tolerance of your experimental system (e.g., cell culture, enzyme assay).
Q3: What are the reported solubilities of this compound in common organic solvents?
A3: The approximate solubilities of this compound and its maleate salt in various organic solvents are summarized in the table below. Please note that these values can vary slightly between different suppliers and batches.
| Solvent | This compound Base Solubility | This compound Maleate Solubility |
| DMSO | ~15 mg/mL[3] | ≥51.6 mg/mL[4] |
| DMF | ~20 mg/mL[3] | Freely soluble[5] |
| Ethanol | ~1 mg/mL[3] | ≥10.02 mg/mL (with gentle warming)[4] |
| Methanol | Slightly soluble[5] | - |
| N-Methylpyrrolidone | Freely soluble[2] | - |
Q4: My this compound precipitated after diluting the stock solution into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Q5: What is the mechanism of action of this compound?
A5: this compound is a long-acting β2-adrenergic receptor (β2-AR) agonist.[3][6] It stimulates the β2-AR, which activates intracellular adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to relaxation of smooth muscle in the airways.[1][6]
Troubleshooting Guide
Issue: Precipitate formation when preparing working solutions in aqueous buffers.
This is the most common challenge encountered when working with this compound. The following steps can help you troubleshoot and overcome this issue.
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Based on the required final concentration and the solubility data, weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent (e.g., DMSO, DMF) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of compound stability.[7]
-
-
Serial Dilution:
-
Perform serial dilutions of the high-concentration stock solution with the same organic solvent to create intermediate stock solutions if a wide range of concentrations is needed.
-
-
Dilution into Aqueous Buffer:
-
Warm the aqueous experimental buffer (e.g., cell culture medium, PBS) to 37°C.[7]
-
While gently vortexing or swirling the warm aqueous buffer, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration.[7] This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically ≤0.5%, and preferably ≤0.1% for cell-based assays) to avoid solvent-induced artifacts.[7]
-
Troubleshooting Flowchart
References
Optimizing dosing regimens of (S)-Indacaterol to avoid tachyphylaxis in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Indacaterol. The focus is on optimizing in vivo dosing regimens to mitigate the potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhaled ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3][4] Its therapeutic effect is achieved through the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation leads to the relaxation of the muscle, resulting in bronchodilation and improved airflow.[1] The pharmacological effects are attributed to the stimulation of intracellular adenyl cyclase, which catalyzes the conversion of ATP to cyclic-3',5'-adenosine monophosphate (cAMP).[1] Increased cAMP levels are responsible for the relaxation of bronchial smooth muscle.[1] this compound exhibits a high selectivity for beta-2 receptors over beta-1 and beta-3 receptors.[1][3]
Q2: Does this compound typically induce tachyphylaxis?
Current evidence from both preclinical and clinical studies suggests that this compound has a low potential for inducing tachyphylaxis when used at recommended therapeutic doses. One study in conscious guinea pigs showed that daily treatment with indacaterol for 5 days did not lead to desensitization; in fact, the inhibitory effect on bronchoconstriction was enhanced at certain doses.[5] Furthermore, long-term clinical studies in COPD patients have demonstrated that the bronchodilator efficacy of indacaterol is sustained for up to 12 months of once-daily dosing, with no evidence of tachyphylaxis.[2]
Q3: What is the recommended dosing regimen for this compound in clinical use?
In the United States, the recommended dose for the maintenance treatment of COPD is the inhalation of 75 mcg once daily.[6] In other countries, doses of 150 mcg or 300 mcg once daily are approved.[2] It is crucial to adhere to a once-daily administration schedule and not to exceed the recommended dose.[6][7]
Troubleshooting Guide
Issue 1: Diminished bronchodilator response observed over several days of high-dose this compound administration in an in vivo animal model.
Possible Cause: While therapeutic doses of this compound show minimal evidence of tachyphylaxis, supra-therapeutic or frequent high-dose administration in a research setting might lead to beta-2 adrenergic receptor desensitization. This phenomenon, known as tachyphylaxis, can occur through several mechanisms, including receptor downregulation and uncoupling from intracellular signaling pathways.[8][9]
Troubleshooting Steps:
-
Review and Optimize Dosing Regimen:
-
Dose Reduction: If experimentally feasible, reduce the administered dose of this compound to a level closer to the therapeutically relevant range.
-
Intermittent Dosing: Consider introducing "drug holidays" into your experimental design (e.g., dosing every other day) to allow for receptor resensitization.
-
-
Investigate Molecular Mechanisms:
-
Receptor Expression Analysis: Quantify beta-2 adrenergic receptor expression in lung tissue samples from your animal model using techniques like Western blotting or immunohistochemistry to assess for receptor downregulation.
-
Signaling Pathway Analysis: Measure cAMP levels in lung tissue homogenates to determine if there is a reduction in the second messenger response to this compound stimulation.
-
-
Refine the In Vivo Model:
-
Choice of Model: Ensure the chosen animal model is appropriate for studying respiratory pharmacology. Murine models of asthma and COPD are widely used and can replicate key features of these diseases.[10][11]
-
Route of Administration: Intratracheal or inhalation administration is preferred for delivering this compound directly to the lungs, mimicking clinical use.[5][12]
-
Issue 2: High variability in bronchodilator response to this compound in experimental animals.
Possible Cause: Variability in response can be attributed to several factors, including inconsistencies in drug administration, pharmacokinetic differences between animals, and the underlying physiological state of the animals.
Troubleshooting Steps:
-
Standardize Drug Administration:
-
Ensure precise and consistent delivery of the inhaled dose. For intratracheal administration, use a well-calibrated microsprayer. For inhalation studies, carefully control the aerosol generation and exposure time.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Measure plasma concentrations of this compound at various time points post-administration to correlate drug exposure with the observed bronchodilator effect. The median time to peak serum concentration after inhalation is approximately 15 minutes.[1] The terminal half-life is long, ranging from 45.5 to 126 hours.[1]
-
Consider potential genetic factors that may influence drug metabolism, such as polymorphisms in the UGT1A1 gene.[13]
-
-
Control for Biological Variables:
-
Use age- and weight-matched animals for your studies.
-
Acclimatize animals to the experimental procedures to minimize stress-induced physiological changes.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Median Time to Peak Serum Concentration (Tmax) | ~15 minutes | [1] |
| Absolute Bioavailability (inhaled) | 43-45% | [1] |
| Terminal Half-Life | 45.5 - 126 hours | [1] |
| Effective Half-Life (from accumulation) | 40 - 56 hours | [1] |
| Serum Clearance | 18.8 - 23.3 L/h | [1] |
Table 2: Efficacy of this compound Maleate and Acetate Salts in Asthma Patients (150 μg once daily for 14 days)
| Parameter | Indacaterol Maleate | Indacaterol Acetate | Placebo | Reference |
| Change in Trough FEV1 | +186 mL | +146 mL | - | [14][15] |
| Change in FEV1 AUC0-4h | +248 mL | +245 mL | - | [14][15] |
| Change in PEF | +33 L/min | +30.8 L/min | - | [14][15] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to this compound in a Guinea Pig Model of Bronchoconstriction
Objective: To determine if repeated daily administration of this compound leads to a diminished bronchoprotective effect against a bronchoconstrictor agent.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound powder
-
Vehicle (e.g., lactose powder)
-
Bronchoconstrictor agent (e.g., serotonin, 5-HT)
-
Intratracheal insufflation device
-
Whole-body plethysmograph for measuring lung function
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmograph for several days before the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle, low-dose this compound, high-dose this compound).
-
Baseline Measurement: On Day 1, measure baseline airway resistance.
-
Single Dose Administration: Administer a single intratracheal dose of vehicle or this compound.
-
Bronchoprovocation (Day 1): Two hours after drug administration, challenge the animals with an aerosolized bronchoconstrictor (e.g., 5-HT) and measure the peak bronchoconstrictor response.
-
Repeated Dosing: Administer the assigned treatment daily for the desired duration (e.g., 4 additional days).
-
Bronchoprovocation (Final Day): Two hours after the final dose, repeat the bronchoprovocation challenge and measure the response.
-
Data Analysis: Compare the bronchoprotective effect of this compound after a single dose to the effect after repeated dosing. A significant decrease in protection would indicate tachyphylaxis.
Mandatory Visualizations
Caption: this compound signaling pathway leading to bronchodilation.
Caption: Experimental workflow for in vivo tachyphylaxis assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indacaterol: a novel long-acting β(2) -agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. [Long-term therapy with beta-2 mimetics: role of tachyphylaxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. criver.com [criver.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Troubleshooting off-target effects of (S)-Indacaterol in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Indacaterol in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and ultra-long-acting β2-adrenergic receptor (β2-AR) agonist.[1][2][3] Its primary mechanism involves binding to and activating β2-ARs, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In airway smooth muscle cells, this cascade ultimately results in muscle relaxation and bronchodilation.[2][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits a high selectivity for the β2-AR compared to β1-AR and β3-AR. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors.[1][2] This selectivity is crucial for minimizing potential cardiovascular side effects, which can be associated with the activation of β1-ARs in the heart.[4]
Q3: Are there any known off-target effects of this compound that I should be aware of in my cellular assays?
Yes, beyond its activity at adrenergic receptors, this compound has been reported to have off-target effects that could influence cellular assay results, particularly at higher concentrations. These include:
-
GLUT1 Inhibition: this compound has been shown to bind to and inhibit the glucose transporter 1 (GLUT1), which can affect cellular glucose uptake and viability, especially in cancer cell lines that are highly dependent on glycolysis.[5][6][7]
-
SRSF6 Inhibition: this compound can act as an inhibitor of the serine/arginine-rich splicing factor 6 (SRSF6).[2][8] This can modulate alternative splicing of pre-mRNA and affect processes like cell migration and proliferation.[2][8]
-
NF-κB Pathway Inhibition: Some studies suggest that this compound may inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9][10]
It is important to consider these potential off-target effects when interpreting data from cellular assays, especially if unexpected results are observed.
Troubleshooting Guides
Unexpected Cellular Responses
Q4: I am observing a decrease in cell viability/proliferation in my assay after treatment with this compound, which is unexpected. What could be the cause?
This could be due to an off-target effect on GLUT1, especially if you are using high concentrations of this compound or working with cell lines that are highly glycolytic (e.g., many cancer cell lines).[5][6] Inhibition of GLUT1 can lead to reduced glucose uptake and subsequent cytotoxicity.[11][12]
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve to determine if the cytotoxic effect is concentration-dependent. Try to use the lowest effective concentration for β2-AR activation.
-
Assess Glucose Uptake: Directly measure glucose uptake in your cells in the presence and absence of this compound.
-
Control for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to cytotoxicity.
-
Consider Cell Line Sensitivity: Different cell lines may have varying dependence on GLUT1 for survival.
-
Q5: My results show an unexpected effect on cell migration. Could this be related to this compound?
Yes, the off-target inhibition of SRSF6 by this compound can impact cell migration.[8] SRSF6 is a splicing factor that can regulate the expression of genes involved in cell motility.[1][2][13]
-
Troubleshooting Steps:
-
Confirm SRSF6 Expression: Verify that your cell line expresses SRSF6.
-
Investigate Alternative Splicing: If possible, analyze the splicing patterns of known SRSF6 target genes in your cells after treatment with this compound.
-
Use a Negative Control: Test a structurally unrelated β2-AR agonist to see if the effect on migration is specific to this compound.
-
Issues with On-Target Signaling Assays
Q6: I am not observing the expected increase in cAMP levels after stimulating my cells with this compound. What should I check?
Several factors could contribute to a blunted or absent cAMP response.
-
Troubleshooting Steps:
-
Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses β2-AR at a sufficient level, or that your transient or stable transfection was successful.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation. Ensure you are stimulating the cells for an appropriate amount of time (typically short-term for acute activation).
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. Consider including a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation.
-
Assay Reagent Quality: Ensure that your cAMP assay kit and its components are not expired and have been stored correctly.
-
Cell Health and Density: Use healthy, sub-confluent cells. Overly confluent or stressed cells may not respond optimally.
-
Q7: The ERK1/2 phosphorylation signal in my assay is weak or inconsistent after this compound treatment. How can I improve this?
ERK1/2 activation downstream of β2-AR can be more complex than the initial cAMP signal and can be influenced by both G-protein-dependent and β-arrestin-mediated pathways.
-
Troubleshooting Steps:
-
Optimize Stimulation Time: ERK phosphorylation is often transient, peaking and then declining. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the optimal stimulation time for your cell type.
-
Serum Starvation: High basal ERK activity can mask the agonist-induced signal. Serum-starve your cells for several hours or overnight before the experiment to reduce background phosphorylation.
-
Cell Lysis and Sample Preparation: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of ERK1/2. Process samples quickly and keep them on ice.
-
Antibody Quality: Use high-quality, validated phospho-specific and total ERK1/2 antibodies for your Western blot or other detection methods.
-
Loading Controls: Always normalize the phospho-ERK signal to the total ERK signal to account for any variations in protein loading.
-
Q8: I am having trouble detecting β-arrestin recruitment to the β2-AR with this compound. What could be the problem?
β-arrestin recruitment assays can be sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Assay Format: The specific assay technology used (e.g., BRET, FRET, enzyme complementation) can influence the results. Ensure your assay is properly optimized for β2-AR.
-
Receptor and β-arrestin Expression Levels: The stoichiometry of the receptor and β-arrestin can be critical. If using an overexpression system, you may need to titrate the expression levels of each component.
-
Agonist Concentration: Use a range of this compound concentrations to generate a full dose-response curve.
-
Kinetics of Recruitment: β-arrestin recruitment is a dynamic process. Perform a time-course experiment to determine the optimal incubation time.
-
Cell Line Choice: The cellular context can influence β-arrestin recruitment. The efficiency of recruitment may vary between different cell lines.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound at Adrenergic Receptors
| Receptor | Agonist Activity Fold Selectivity vs. β2-AR | Reference(s) |
| β1-Adrenergic Receptor | >24-fold lower | [1][2] |
| β3-Adrenergic Receptor | 20-fold lower | [1][2] |
Table 2: Functional Potency of β2-Adrenergic Receptor Agonists
| Agonist | pEC50 (in CHO-K1 cells) | Reference(s) |
| This compound | 8.67 ± 0.24 | [14] |
| Salmeterol | 9.79 ± 0.49 | [14] |
| Formoterol | 9.81 ± 0.24 | [14] |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.
-
Cell Seeding: Seed cells (e.g., HEK293, CHO, or a relevant human cell line) in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound and any control compounds in the assay buffer. The assay buffer should typically contain a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 100 µM) to prevent cAMP degradation.
-
Cell Stimulation: Remove the serum-free medium and add the compound dilutions to the cells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit. This step releases the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's instructions. This usually involves the addition of detection reagents and an incubation period.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorometer, or HTRF-compatible reader).
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use the standard curve to interpolate the cAMP concentrations in your samples. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting.
-
Cell Seeding and Serum Starvation: Seed cells in 6-well or 12-well plates. Once they reach 70-80% confluency, replace the growth medium with a serum-free medium and incubate overnight.
-
Compound Stimulation: Treat the serum-starved cells with different concentrations of this compound for the predetermined optimal time (e.g., 5-10 minutes). Include an untreated control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample.
Visualizations
Caption: Canonical Gs-protein signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Dual pathways leading to ERK1/2 activation downstream of the β2-AR.
References
- 1. researchgate.net [researchgate.net]
- 2. SRSF6-regulated alternative splicing that promotes tumour progression offers a therapy target for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indacaterol: a new once daily long-acting beta(2) adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New developments in the management of COPD: clinical utility of indacaterol 75 μg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From COPD to cancer: indacaterol’s unexpected role in combating NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of the direct interaction with and inhibition of the human GLUT1 hexose transporter by resveratrol from its effect on glucose accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indacaterol inhibits collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GLUT1 protects prostate cancer cells from glucose deprivation-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRSF6 modulates histone-chaperone HIRA splicing to orchestrate AR and E2F activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Indacaterol Experimental Protocols & Troubleshooting
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (S)-Indacaterol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental results.
Section 1: In Vitro Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes?
A1: Variability in dose-response curves is a common issue. Several factors can contribute to this:
-
Cell Health and Passage Number: The responsiveness of cells can change with increasing passage number.[1][2][3] It is crucial to use cells within a consistent and validated passage range. High passage numbers can lead to alterations in cell morphology, growth rates, protein expression, and signaling pathways.[1]
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Ensure your cell seeding protocol is optimized and consistent.
-
Reagent Preparation and Stability: this compound, like many small molecules, can be susceptible to degradation. Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of stock solutions, protected from light and at the recommended temperature.
-
Serum Effects: Serum components can interfere with β2-adrenergic receptor signaling. If possible, conduct your assays in serum-free media or reduce the serum concentration during the stimulation phase.
-
Incubation Times: Ensure that incubation times for drug treatment and subsequent assay steps are consistent across all experiments.
Q2: I am not seeing a robust cAMP response after stimulating cells with this compound. What should I check?
A2: A weak or absent cAMP response can be due to several factors:
-
Cell Line Expression of β2-Adrenergic Receptor: Confirm that your chosen cell line expresses a sufficient number of β2-adrenergic receptors. You can verify this through techniques like qPCR, western blotting, or radioligand binding assays.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP.[4] Including a PDE inhibitor, such as IBMX, in your assay buffer can help to preserve the cAMP signal.[4]
-
Agonist Concentration: Ensure you are using an appropriate concentration range for this compound. If the concentrations are too low, you may not see a response.
-
Assay Kit Sensitivity: Verify that your cAMP assay kit has the sensitivity to detect the expected changes in cAMP levels.
-
Cell Lysis and Assay Protocol: Ensure complete cell lysis to release intracellular cAMP and that you are following the manufacturer's protocol for your specific cAMP assay kit.
Q3: How can I ensure the identity and quality of my cell line?
A3: Cell line misidentification and cross-contamination are significant sources of experimental variability. To ensure the integrity of your results, it is essential to:
-
Source Cells from a Reputable Biobank: Obtain your cell lines from a trusted commercial supplier or a well-established cell bank.
-
Perform Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. This will confirm the identity of the cell line and rule out cross-contamination.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can significantly impact cell physiology and experimental outcomes.
Detailed Experimental Protocol: In Vitro cAMP Assay
This protocol outlines a general method for measuring intracellular cAMP levels in response to this compound stimulation in a cell line expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).
Materials:
-
This compound
-
Cell line expressing β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Serum-free medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., TR-FRET, ELISA-based)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells into the assay plate at a predetermined optimal density. The optimal cell density should be determined empirically to ensure a robust signal-to-background ratio.[4]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor.
-
-
Cell Stimulation:
-
Wash the cells once with serum-free medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with PDE inhibitor and the highest concentration of DMSO used).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.[5]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).[6]
-
Troubleshooting Guide: In Vitro cAMP Assay
| Problem | Possible Cause | Solution |
| High background signal | High basal cAMP levels in cells. | Reduce cell seeding density. Ensure PDE inhibitor is active. |
| Low signal-to-background ratio | Low receptor expression. Insufficient agonist stimulation time. | Use a cell line with higher receptor expression. Optimize stimulation time. |
| Inconsistent EC50 values | Cell passage number variability. Inconsistent reagent preparation. | Use cells within a defined passage number range.[1][2][3] Prepare fresh reagents for each experiment. |
| "Bell-shaped" dose-response curve | Receptor desensitization or downregulation at high agonist concentrations. | Reduce the stimulation time. |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
Section 2: In Vivo Animal Studies
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in the therapeutic response to inhaled this compound in my rodent model. What are the potential sources of this variability?
A1: In vivo studies with inhaled compounds are prone to variability. Key factors to consider include:
-
Aerosol Delivery and Deposition: The method of aerosol generation and delivery can significantly impact the dose delivered to the lungs.[7][8] Ensure your inhalation system is properly calibrated and provides a consistent particle size distribution.
-
Animal Handling and Stress: Stress from handling and restraint can alter breathing patterns and physiological responses, leading to variable drug deposition and effects.[8][9][10] Acclimatize animals to the experimental procedures to minimize stress.
-
Formulation: The formulation of this compound can affect its aerosolization properties and subsequent bioavailability.[11] Use a consistent and well-characterized formulation.
-
Animal Health Status: Underlying health issues can affect an animal's response to treatment. Ensure all animals are healthy and free from respiratory infections.
Q2: What are the best practices for administering this compound via inhalation to rodents?
A2: To ensure consistent and reproducible results:
-
Use a Validated Inhalation System: Employ a commercially available or well-validated in-house nose-only or whole-body inhalation chamber.[8]
-
Characterize the Aerosol: Regularly measure the particle size distribution and concentration of the generated aerosol to ensure consistency.
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and airflow within the inhalation chamber.
-
Standardize Animal Procedures: Use a consistent protocol for animal handling, restraint, and exposure duration.[7]
Detailed Experimental Protocol: In Vivo Aerosol Administration in Rodents
This protocol provides a general framework for the administration of this compound via nose-only inhalation to rodents.
Materials:
-
This compound formulation suitable for nebulization or dry powder inhalation
-
Nose-only inhalation chamber
-
Aerosol generator (nebulizer or dry powder insufflator)
-
Rodents (e.g., mice or rats)
-
Restrainers
Procedure:
-
Acclimatization:
-
System Setup and Calibration:
-
Set up the inhalation system according to the manufacturer's instructions.
-
Calibrate the aerosol generator to deliver the desired concentration and particle size of this compound.
-
-
Animal Placement:
-
Carefully place each animal in a restrainer and connect it to a port on the inhalation chamber.
-
-
Aerosol Exposure:
-
Initiate aerosol generation and expose the animals for a predetermined duration.
-
Monitor the animals throughout the exposure period.
-
-
Post-Exposure:
-
After the exposure, turn off the aerosol generator and allow fresh air to purge the system before removing the animals.
-
Return the animals to their cages and monitor for any adverse effects.
-
Troubleshooting Guide: In Vivo Animal Studies
| Problem | Possible Cause | Solution |
| Inconsistent lung deposition | Variable breathing patterns due to stress. Inconsistent aerosol generation. | Acclimatize animals to procedures.[9][10] Regularly calibrate and monitor the aerosol generator. |
| High mortality or adverse events | Dose is too high. Animal stress. | Perform dose-ranging studies to determine a safe and effective dose. Minimize animal stress through proper handling and acclimatization.[9][10] |
| Lack of therapeutic effect | Dose is too low. Poor aerosol delivery to the deep lung. | Increase the dose or optimize the aerosol particle size for better lung penetration. |
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo aerosol administration of this compound.
Section 3: Analytical Methods
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the recovery of this compound from plasma samples during extraction. What can I do to improve this?
A1: Low and variable recovery is a common issue in bioanalysis. Consider the following:
-
Extraction Method: Protein precipitation is a common method, but its efficiency can be matrix-dependent.[12] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide better and more consistent recovery.[12]
-
pH Optimization: The charge state of this compound is pH-dependent. Adjusting the pH of your sample and extraction solvents can maximize the recovery of the non-ionized form, which is crucial for efficient extraction.
-
Internal Standard: Use a stable, isotopically labeled internal standard (e.g., this compound-d5) to compensate for variability during the extraction process.
Q2: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?
A2: Matrix effects, such as ion suppression or enhancement, are caused by co-eluting endogenous components from the biological matrix.[13][14][15][16] To address this:
-
Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. This may involve optimizing your LLE or SPE protocol.
-
Chromatographic Separation: Modify your HPLC method to better separate this compound from interfering compounds. This could involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Quantitative Data Summary: HPLC-MS/MS Methods for this compound in Human Plasma
| Parameter | Method 1[17][18][19][20] | Method 2[21] |
| Extraction Method | Liquid-Liquid Extraction (LLE) with ethyl acetate | Solid-Phase Extraction (SPE) |
| Chromatography Column | Reprosil 100 C18 (150 x 4.6 mm, 5µm) | Reversed phase UPLC column |
| Mobile Phase | Deionized water:Methanol (30:70, v/v) with 0.03% formic acid | Not specified |
| Flow Rate | 1 mL/min | Not specified |
| Retention Time | 2.5 min | Not specified |
| Internal Standard | Formoterol | Not specified |
| Mass-to-Charge Ratio (m/z) | 393.3 -> daughter ion | Not specified |
| Linear Range | 0.075 - 100 ng/mL | 2 - 250 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL | 2 pg/mL |
Troubleshooting Guide: LC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape | Incompatible injection solvent. Column degradation. | Ensure the injection solvent is compatible with the mobile phase. Replace the column if necessary. |
| Inconsistent retention times | Changes in mobile phase composition. Fluctuations in column temperature. | Prepare fresh mobile phase daily. Ensure the column oven is maintaining a stable temperature. |
| Ion suppression/enhancement | Co-eluting matrix components.[13][14][15][16] | Improve sample cleanup. Optimize chromatographic separation. Use a stable isotope-labeled internal standard. |
Workflow for Diagnosing and Mitigating Matrix Effects
References
- 1. korambiotech.com [korambiotech.com]
- 2. echemi.com [echemi.com]
- 3. Passage Numbers in Cell Lines: Do They Really Matter? - XL BIOTEC [xlbiotec.com]
- 4. bioauxilium.com [bioauxilium.com]
- 5. abcam.com [abcam.com]
- 6. graphpad.com [graphpad.com]
- 7. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 10. Evaluating heart rate variability by a novel stethoscopic approach to minimise stress in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro-In Vivo Correlations Observed With Indacaterol-Based Formulations Delivered with the Breezhaler® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-specific patterns of β2-adrenoceptor responses in human airway cells during prolonged exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. hrpub.org [hrpub.org]
- 18. hrpub.org [hrpub.org]
- 19. [PDF] A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
Improving the stability of (S)-Indacaterol stock solutions for long-term studies
This technical support center provides guidance on the preparation, storage, and troubleshooting of (S)-Indacaterol stock solutions to ensure their stability for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility. Indacaterol is also soluble in dimethylformamide (DMF) and ethanol, but to a lesser extent.[1] It is sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for storage for more than one day.[1]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL.[2] However, for routine laboratory use, preparing a stock solution in the range of 10-50 mM is common practice.
Q3: How should I store my this compound stock solution to ensure long-term stability?
A3: For long-term storage (months), this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3][4] For short-term storage (days to weeks), the solution can be kept at 4°C.[3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A4: Precipitation can occur if the solution has been stored at a lower temperature than its solubility limit allows, or if the DMSO has absorbed moisture, which can reduce the solubility of Indacaterol. Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the presence of insoluble impurities. In such cases, it is recommended to prepare a fresh stock solution. To prevent moisture absorption, use anhydrous DMSO and ensure the storage vials are tightly sealed.
Q5: Under what conditions is this compound known to be unstable?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic conditions, including acidic, basic, and neutral environments.[5][6][7] It is stable under photolytic, oxidative, and thermal stress.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | Insufficient solvent volume or low-quality solvent. | - Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. - Gentle warming (up to 37°C) and vortexing can aid dissolution. |
| Precipitation in Stock Solution | Storage at too low a temperature for the concentration, or moisture absorption by DMSO. | - Warm the solution and vortex to redissolve. - Store aliquots at the recommended temperature. - Use anhydrous DMSO and seal vials tightly. |
| Inconsistent Experimental Results | Degradation of this compound in the stock solution or working solutions. | - Prepare fresh working solutions from a properly stored stock for each experiment. - Avoid using aqueous solutions for more than one day. - Verify the stability of your stock solution using a stability-indicating method like HPLC. |
| Color Change in Stock Solution | Potential degradation or contamination. | - Discard the solution and prepare a fresh stock. - Investigate potential sources of contamination in your workflow. |
Data on this compound Stability and Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥51.6 mg/mL | |
| DMF | ~20 mg/mL | [1] |
| Ethanol | ≥10.02 mg/mL (with gentle warming) | |
| Water | Insoluble | [2] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Duration | Temperature | Reference |
| Short-term (days to weeks) | 0 - 4°C | [3] |
| Long-term (months) | -20°C | [3] |
| Long-term (6 months) | -80°C | [2][4] |
Table 3: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Stability | Reference |
| Acidic Hydrolysis | Degrades | [5][6][7] |
| Basic Hydrolysis | Degrades | [5][6][7] |
| Neutral Hydrolysis | Degrades | [5][6][7] |
| Oxidative | Stable | [5][6][7] |
| Photolytic | Stable | [5][6][7] |
| Thermal | Stable | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 392.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh out 3.92 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is a generalized method based on published literature and should be validated in-house.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Orthophosphoric acid in water) and Mobile Phase B (e.g., Acetonitrile) can be used. An isocratic mobile phase of Methanol:Phosphate Buffer (pH 6.8) (75:25 v/v) has also been reported.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the this compound stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-50 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Parameters to check include:
-
Tailing factor
-
Theoretical plates
-
Resolution between the parent peak and any degradation products
Visualizations
Caption: Workflow for the preparation and handling of this compound stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of (S)-Indacaterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (S)-Indacaterol.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.
Question: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?
Answer:
Signal suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. Here’s a step-by-step troubleshooting approach:
-
Evaluate Your Sample Preparation Method: The cleaner the sample, the lower the matrix effect.
-
Protein Precipitation (PPT): While quick and simple, PPT is often the least effective at removing interfering phospholipids and other matrix components. If you are using PPT, consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT. Ensure the pH of the aqueous phase and the choice of organic solvent are optimized for this compound. A study by Ammari et al. reported no observable matrix effect using an optimized LLE protocol with ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode or molecularly imprinted polymer (MIP) cartridges, can provide the cleanest extracts. An on-line SPE method using a mixed-mode cationic exchange polymer has been successfully developed for this compound.
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient elution profile that retains and separates phospholipids from the analyte.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.
-
-
Check for Co-eluting Metabolites: Metabolites of this compound could potentially co-elute and cause interference. If suspected, adjust the chromatography to separate them.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If you are not using a SIL-IS, its implementation is highly recommended.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Question: My recovery for this compound is low and inconsistent. How can I improve it?
Answer:
Low and variable recovery can be due to issues with the extraction procedure or degradation of the analyte.
-
Re-evaluate Extraction Parameters:
-
LLE: Ensure the pH of the sample is adjusted to ensure this compound is in its non-ionized form for efficient partitioning into the organic solvent. The extraction solvent and mixing time may also need optimization.
-
SPE: Check the loading, washing, and elution steps. The wash solvent may be too strong, leading to premature elution of the analyte. Conversely, the elution solvent may be too weak to fully recover the analyte from the sorbent.
-
-
Assess Analyte Stability: this compound may be degrading during sample processing.
-
Temperature: Keep samples on ice or at a controlled low temperature during processing.
-
pH: Ensure the pH of the sample and processing solutions is maintained in a range where this compound is stable.
-
-
Check for Incomplete Reconstitution: After evaporation of the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent. Vortexing and sonication can aid in this process.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of this compound by the presence of co-eluting endogenous or exogenous components in the biological sample.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantitative results.[1] Common sources of matrix effects in plasma include phospholipids, salts, and proteins.
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into an extracted blank matrix to the peak area of a neat solution of the analyte at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2] According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[3]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A3: While the optimal technique can be method-dependent, here is a general comparison:
-
Protein Precipitation (PPT): Easiest and fastest, but generally provides the least clean-up and is most prone to matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers a good balance of clean-up and simplicity. An optimized LLE protocol for this compound has been shown to result in no observable matrix effects.[3][5]
-
Solid-Phase Extraction (SPE): Typically provides the cleanest extracts and is very effective at minimizing matrix effects, especially with specialized sorbents.[4][6]
Q4: Are there any regulatory guidelines I should follow regarding matrix effect assessment?
A4: Yes, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines on bioanalytical method validation that address matrix effects.[4][7] The EMA guideline is generally considered more prescriptive in its requirements for matrix effect assessment.[7] It is recommended to consult the latest versions of these guidelines when developing and validating your method.
Quantitative Data Summary
The following table provides representative data on the matrix effect and recovery for this compound using different sample preparation techniques. Note: This table is a synthesis of typical expected values based on the literature, as a direct comparative study was not identified.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria (Typical) |
| Recovery (%) | 85 - 95 | 90 - 105 | > 95 | Consistent and reproducible |
| Recovery %CV | < 15 | < 10 | < 5 | ≤ 15% |
| Matrix Factor (MF) | 0.75 - 1.10 | 0.90 - 1.05 | 0.95 - 1.05 | Close to 1 |
| IS Normalized MF %CV | < 15 | < 10 | < 5 | ≤ 15% |
Detailed Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma
(Adapted from Ammari et al.)[3][5]
-
Pipette 1 mL of human plasma into a clean tube.
-
Spike with the internal standard (IS) solution.
-
Add 400 µL of 25% formic acid.
-
Add 4 mL of ethyl acetate.
-
Vortex for 60 seconds.
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Freeze the aqueous layer and transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
On-line Solid-Phase Extraction (SPE) Protocol for this compound in Human Serum
(Adapted from Emotte et al.)[6]
-
Dilute 100 µL of human serum with 200 µL of a 0.2% acetic acid solution.
-
Inject the diluted sample onto an on-line SPE system equipped with a mixed-mode cationic (MCX) polymer-based sorbent cartridge.
-
Wash the SPE cartridge with an appropriate washing solution to remove interferences.
-
Elute the analyte from the SPE cartridge onto the analytical column using the LC mobile phase.
-
Perform LC-MS/MS analysis.
LC-MS/MS Parameters for this compound Analysis
(Adapted from Ammari et al.)[3][5]
-
LC Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile and water with a modifier (e.g., formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
This compound Transition: Q1: 393.3 m/z → Q3: 173.2 m/z
-
Internal Standard (Formoterol) Transition: Q1: 345.2 m/z → Q3: 149.1 m/z
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Troubleshooting Logic for Matrix Effects in this compound Bioanalysis.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. waters.com [waters.com]
- 3. sketchviz.com [sketchviz.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an on-line solid-phase extraction method coupled to liquid chromatography-tandem mass spectrometry detection for the determination of Indacaterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the handling and storage of (S)-Indacaterol to ensure integrity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of (S)-Indacaterol to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure long-term stability, this compound powder should be stored under controlled temperature conditions. For optimal integrity, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] The container should be tightly sealed and kept in a dry, well-ventilated area away from direct sunlight and sources of ignition.[1][3][4]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are significantly less stable than the powder form and require colder storage temperatures. For maximum stability, store solutions at -80°C, which should maintain integrity for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: What are the primary factors that can cause this compound to degrade?
A3: The primary factor leading to the degradation of this compound is hydrolysis.[5][6][7] The molecule is susceptible to degradation in acidic, basic, and neutral aqueous environments.[5][6][7] Conversely, studies have shown that this compound is relatively stable under photolytic, oxidative, and thermal stress conditions.[5][6][7]
Q4: What general laboratory handling precautions should I take when working with this compound?
A4: When handling this compound, it is important to avoid dust formation and inhalation.[3][4] Use personal protective equipment (PPE), including gloves and safety glasses.[4] Work should be conducted in a well-ventilated area.[1][3][4] Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[1]
Q5: Is this compound sensitive to light?
A5: Based on forced degradation studies, this compound is considered stable under photolytic conditions, meaning it is not significantly degraded by exposure to light.[5][6][7] However, as a general best practice for all research compounds, it is prudent to store it in a light-protected container or environment to minimize any potential for long-term, low-level degradation.[1][8][9]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Degradation of this compound in aqueous assay buffer.
-
Troubleshooting Steps:
-
pH of Media: Verify the pH of your cell culture media or buffer. This compound is susceptible to hydrolytic degradation.[5][6][7] Extreme pH values can accelerate this process.
-
Fresh Stock Solutions: Prepare fresh working solutions from a properly stored, solid stock of this compound immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods, even at 4°C.
-
Purity Check: If the problem persists, consider verifying the purity of your this compound stock using an appropriate analytical method, such as HPLC.
-
Issue 2: Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: Hydrolytic degradation.
-
Troubleshooting Steps:
-
Possible Cause 2: Reaction with solvents.
-
Troubleshooting Steps:
-
Be cautious when using certain solvents for processing or storage. For example, annealing this compound maleate in the presence of ethanol has been shown to form an ethoxy impurity.[10]
-
If you observe unexpected peaks, review all solvents that have come into contact with the compound and consider performing a solvent blank run.
-
Issue 3: Reduced potency or activity compared to expected values.
-
Possible Cause: Improper long-term storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the storage temperature for both solid and solution stocks has been consistently maintained as per the recommendations. Refer to the storage stability data below.
-
Age of Compound: Check the date of receipt and the manufacturer's recommended retest date or expiration date.
-
Aliquot Stock: To avoid repeated freeze-thaw cycles of a primary stock solution, which can accelerate degradation, consider preparing and storing smaller, single-use aliquots.
-
Quantitative Data Summary
The stability of this compound is highly dependent on its physical state (powder vs. in solvent) and the storage temperature.
Table 1: Recommended Storage Conditions and Stability Data
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Powder | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [1][2] | |
| Room Temperature | Not specified, store away from heat/moisture | [8][9] | |
| In Solvent | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for assessing the purity of this compound based on common practices in the literature. Researchers should adapt and validate the method for their specific equipment and requirements.
-
Objective: To determine the purity of an this compound sample and detect the presence of degradation products.
-
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Stationary Phase (Column): A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (A): Phosphate buffer (e.g., 10-30 mM potassium dihydrogen phosphate) adjusted to a pH between 2.5 and 4.0 with phosphoric acid.[12]
-
Organic Phase (B): Acetonitrile or Methanol.[12]
-
Example Isocratic Elution: Acetonitrile:5mM potassium dihydrogen phosphate with 0.3% triethylamine (pH adjusted to 3.0) in a 40:60 v/v ratio.[13]
-
-
Flow Rate: 1.0 mL/min.[13]
-
Detection:
-
UV Detection: Wavelength set to 210 nm or 248 nm.[11]
-
Fluorescence Detection: For higher sensitivity, use an excitation wavelength of ~260 nm and an emission wavelength of ~520 nm (specific wavelengths may require optimization).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol or a mixture of water and methanol) to a known concentration (e.g., 100 µg/mL).[11][14]
-
Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 0.05-20 µg/mL depending on the detector used).[13][14]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[14]
-
-
Analysis: Inject the prepared sample into the HPLC system. Purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Degradation pathways and stability profile of this compound.
References
- 1. abmole.com [abmole.com]
- 2. abmole.com [abmole.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Indacaterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Indacaterol and glycopyrrolate (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. inke.es [inke.es]
- 11. savaglobal.com [savaglobal.com]
- 12. CN112051346A - HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide - Google Patents [patents.google.com]
- 13. ijpsr.info [ijpsr.info]
- 14. Formulation and Evaluation of Analytical Methods for Determination of Indacaterol [ijraset.com]
How to control for vehicle effects in preclinical studies of (S)-Indacaterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for vehicle effects in preclinical studies of (S)-Indacaterol.
Frequently Asked Questions (FAQs)
Q1: What are vehicle effects and why are they a critical concern in preclinical studies of this compound?
Q2: What are common vehicles used for preclinical inhalation studies of this compound and other β2-agonists?
A2: The choice of vehicle for preclinical inhalation studies depends on the physicochemical properties of this compound and the chosen delivery system (e.g., nebulizer, dry powder inhaler). Common vehicles include:
-
Aqueous Solutions: For soluble salts of this compound, sterile water for injection, saline, or phosphate-buffered saline (PBS) are often used, especially for nebulization. The pH of the solution is a critical parameter to control, as it can affect solubility and stability.
-
Suspensions: For compounds with low aqueous solubility, micronized drug particles can be suspended in an aqueous medium, often with the aid of suspending and wetting agents.
-
Dry Powders: For administration via dry powder inhalers (DPIs), this compound is often blended with excipients like lactose. Engineered particles, such as PulmoSphere™, have also been explored to improve aerosol performance.
-
Co-solvent Systems: In some instances, organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) may be used to dissolve the compound, which is then diluted with an aqueous buffer. However, the potential toxicity of the organic solvent at the administered concentration must be carefully evaluated.
Q3: How do I select an appropriate vehicle for my this compound preclinical study?
A3: Selecting the right vehicle is a critical step and should be guided by the following considerations:
-
Physicochemical Properties of this compound: Assess the solubility and stability of your specific this compound salt in various potential vehicles.
-
Route of Administration and Delivery Device: The vehicle must be compatible with the chosen delivery system (e.g., liquid for nebulizers, powder for DPIs).
-
Tolerability and Biological Inertness: The ideal vehicle should be non-toxic and have minimal biological effects in the chosen animal model. A vehicle tolerability study is highly recommended.
-
Regulatory Acceptance: Whenever possible, use vehicles that are generally recognized as safe (GRAS) and have a history of use in preclinical inhalation studies.
Q4: How can I troubleshoot high variability in my preclinical results when using a specific vehicle?
A4: High variability can often be traced back to issues with the formulation or administration technique. Here are some troubleshooting tips:
-
Inconsistent Formulation: Ensure that each batch of your this compound formulation is prepared consistently. For solutions, verify the pH and concentration. For suspensions, ensure uniform particle size and dispersion.
-
Improper Administration Technique: Standardize the administration procedure to minimize variability between animals. For inhalation studies, this includes controlling the duration and rate of exposure.
-
Vehicle-Induced Physiological Changes: The vehicle itself might be causing physiological changes that affect drug absorption or response. Conduct a thorough vehicle-only control group to assess any such effects.
-
Instability of the Formulation: Assess the stability of this compound in the chosen vehicle under the experimental conditions. Degradation of the API can lead to inconsistent results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor solubility of this compound in the chosen vehicle. | The vehicle is not an appropriate solvent for the drug substance. | 1. Consult solubility data for this compound in various solvents (see Table 1).2. Consider using a co-solvent system (e.g., DMF:PBS) and perform a tolerability study.3. If using an aqueous vehicle, adjust the pH to optimize solubility.4. Explore the use of a micronized suspension. |
| High mortality or adverse events in the vehicle control group. | The vehicle is not well-tolerated by the animal model at the administered dose or concentration. | 1. Reduce the concentration of the vehicle components (e.g., co-solvents, surfactants).2. Select an alternative, more biocompatible vehicle.3. Conduct a pilot vehicle tolerability study with multiple potential vehicles to identify the best candidate (see Experimental Protocols). |
| Inconsistent lung deposition of this compound. | Issues with the aerosol generation or the delivery device. | 1. Characterize the aerosol properties (e.g., particle size distribution) generated from your formulation.2. Ensure the delivery device is functioning correctly and is appropriate for the animal model.3. Standardize the inhalation exposure parameters. |
| Unexpected pharmacological effects in the vehicle control group. | The vehicle has its own biological activity. | 1. Thoroughly review the literature for any known biological effects of the vehicle or its components.2. Include a "sham" or "air" control group in addition to the vehicle control to isolate the effects of the vehicle from the administration procedure.[1] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Ethanol | ~1 mg/mL | [2] |
| DMSO | ~15 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| Water | Sparingly soluble | Solubility is pH-dependent. |
Experimental Protocols
Protocol: Vehicle Tolerability Study for Inhaled this compound
Objective: To assess the tolerability of a selected vehicle in the chosen animal model prior to the main preclinical study.
Materials:
-
Test animals (species and strain relevant to the main study)
-
Vehicle(s) to be tested
-
Positive control (e.g., a known irritant)
-
Negative control (e.g., sterile saline or air)
-
Inhalation delivery system (e.g., nebulizer, nose-only exposure chamber)
-
Animal monitoring equipment
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions and handling for at least 3-5 days prior to the study.
-
Group Allocation: Randomly assign animals to different treatment groups (n=3-5 per group):
-
Group 1: Naive (no treatment)
-
Group 2: Negative Control (e.g., saline inhalation)
-
Group 3: Vehicle 1
-
Group 4: Vehicle 2 (if applicable)
-
Group 5: Positive Control (optional, to demonstrate a response)
-
-
Administration: Administer the vehicle or control substance via the chosen inhalation route. The volume and duration of exposure should be equivalent to what is planned for the main study.
-
Monitoring:
-
Clinical Observations: Observe animals continuously for the first 30 minutes post-administration and then at regular intervals (e.g., 1, 4, 24, and 48 hours) for any signs of distress, including changes in breathing, activity, and grooming.
-
Body Weight: Record body weight daily.
-
Respiratory Parameters: If available, monitor respiratory parameters such as respiratory rate and tidal volume.
-
-
Terminal Procedures: At the end of the observation period (e.g., 48-72 hours), euthanize the animals and perform a gross necropsy. Pay close attention to the respiratory tract for any signs of irritation, inflammation, or edema.
-
Data Analysis: Compare the clinical observations, body weight changes, and necropsy findings between the vehicle-treated groups and the negative control group. A well-tolerated vehicle should not induce any significant adverse effects compared to the negative control.
Mandatory Visualization
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
References
Mitigating receptor desensitization and downregulation with (S)-Indacaterol treatment
Welcome to the Technical Support Center for researchers investigating β2-adrenergic receptor (β2AR) signaling and its modulation by (S)-Indacaterol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research on receptor desensitization and downregulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other long-acting β2-agonists (LABAs)?
This compound is an inhaled ultra-long-acting β2-adrenergic receptor agonist used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its key distinguishing feature is its high intrinsic efficacy at the human β2AR. It is considered a "near full agonist," with a maximal effect (Emax) that is substantially higher than the partial agonist salmeterol and comparable to formoterol.[1] This high efficacy contributes to its rapid onset and sustained 24-hour bronchodilator effect.[1]
Q2: What are the primary mechanisms of β2-adrenergic receptor desensitization and downregulation?
Prolonged exposure to β2-agonists leads to a dampening of the cellular response through two main processes:
-
Desensitization (Short-term): This is a rapid process, occurring within minutes, where the receptor becomes uncoupled from its downstream signaling partner, the Gs protein. This is primarily mediated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and second messenger kinases like Protein Kinase A (PKA).[2][3] Phosphorylation increases the receptor's affinity for β-arrestin proteins, which sterically hinder G protein coupling.[2][3]
-
Downregulation (Long-term): This involves a decrease in the total number of receptors available in the cell. Following β-arrestin binding, receptors are targeted for internalization into endosomes. From here, they can either be recycled back to the cell surface (resensitization) or trafficked to lysosomes for degradation, leading to a net loss of receptor protein.[4][5]
Q3: How does the high efficacy of this compound theoretically impact receptor desensitization and downregulation?
The relationship between agonist efficacy and receptor regulation is complex.
-
Theory of Efficacy-Driven Desensitization: High-efficacy agonists like this compound and formoterol are thought to stabilize the active conformation of the β2AR more effectively than low-efficacy partial agonists like salmeterol. This enhanced active state is a preferred substrate for GRKs, leading to more robust receptor phosphorylation, β-arrestin recruitment, and subsequent internalization.[4][5]
-
Concept of "Receptor Reserve": High-efficacy agonists can produce a maximal cellular response while only occupying a fraction of the total receptor pool (the "spare receptors"). Therefore, even if they induce a greater degree of receptor downregulation, the remaining receptors may still be sufficient to elicit a strong physiological effect. In contrast, low-efficacy agonists require a larger proportion of receptors to be occupied to achieve a response and are thus more sensitive to a loss of functional receptors.[1]
One study demonstrated that while the partial agonist salmeterol stimulated GRK-mediated phosphorylation to a similar extent as high-efficacy agonists, it was significantly less effective at promoting β-arrestin recruitment and receptor internalization.[4][5] This suggests a dissociation between phosphorylation and the subsequent steps of desensitization for certain ligands.
Q4: Is there quantitative data comparing receptor downregulation by this compound with other LABAs?
Direct, head-to-head quantitative data on the molecular mechanisms of this compound-induced receptor downregulation (e.g., Bmax changes, internalization rates, β-arrestin recruitment) compared to salmeterol and formoterol in a single controlled in vitro study is limited in the currently available literature. Most comparative studies focus on clinical outcomes like bronchodilation (FEV1).[6][7][8][9][10]
However, data from studies on other agonists with varying efficacies can provide valuable insights. For instance, studies comparing the partial agonist salmeterol to the full agonist epinephrine and the high-efficacy agonist formoterol have provided quantitative data on key desensitization parameters.
Quantitative Data Summary
Table 1: Intrinsic Efficacy of Various β2-Agonists
| Agonist | Relative Intrinsic Efficacy (Emax as % of Isoprenaline max effect) | Reference |
| Isoprenaline | 100% | [1] |
| This compound | 73% | [1] |
| Formoterol | 90% | [1] |
| Salbutamol | 47% | [1] |
| Salmeterol | 38% | [1] |
Table 2: Comparative Effects of Agonists on β2AR Desensitization Mechanisms
| Parameter | Epinephrine (Full Agonist) | Formoterol (High Efficacy) | Salmeterol (Partial Agonist) | Reference |
| GRK-Site Phosphorylation | Similar to Formoterol & Salmeterol | Similar to Epinephrine & Salmeterol | Similar to Epinephrine & Formoterol | [4][5] |
| β-Arrestin-2 Translocation | Robust Translocation | Robust Translocation | No Significant Translocation | [4][5] |
| Receptor Internalization | Significant Internalization | Significant Internalization | No Significant Internalization | [4][5] |
Experimental Workflows and Signaling Pathways
β2-Adrenergic Receptor Signaling and Desensitization Pathway
This diagram illustrates the sequence of events following agonist binding to the β2-adrenergic receptor, leading to both cellular signaling and the subsequent desensitization and downregulation of the receptor.
Workflow for Radioligand Binding Assay to Measure Receptor Downregulation
This diagram outlines the key steps in a radioligand binding assay designed to quantify the change in receptor number (Bmax) following prolonged agonist treatment.
Troubleshooting Guides
Guide 1: Radioligand Binding Assay for Receptor Downregulation
Issue: High non-specific binding obscuring the specific binding signal.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Check the purity and age of the radioligand, as degradation products can increase non-specific binding. |
| Insufficient Washing | Increase the volume and/or number of wash steps after filtration. Ensure the wash buffer is ice-cold to minimize the dissociation of specifically bound ligand. |
| Filter Binding | Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the radioligand's adherence to the filter material itself. |
| High Protein Concentration | Titrate the amount of membrane protein used in the assay. Too much protein can lead to higher non-specific binding. A typical range to test is 10-50 µg per well. |
Issue: Inconsistent or non-reproducible Bmax values between experiments.
| Potential Cause | Troubleshooting Steps |
| Incomplete Agonist Washout | After chronic agonist treatment, residual agonist can compete with the radioligand, leading to an underestimation of Bmax. Ensure thorough washing of cells or membranes before starting the binding assay. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and culture conditions, as these can affect receptor expression levels. |
| Pipetting Inaccuracy | Use calibrated pipettes and consistent technique, especially when preparing serial dilutions of the radioligand. |
| Equilibrium Not Reached | Confirm that the incubation time is sufficient for the binding to reach equilibrium. This can be determined by performing a time-course experiment. |
Guide 2: Fluorescence Microscopy for Receptor Internalization
Issue: Weak or no fluorescent signal from tagged receptors.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Validate the expression level of your fluorescently-tagged receptor construct using a complementary method like Western blotting. Consider using a stronger promoter or a different cell line. |
| Photobleaching | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and exposure time that provides a detectable signal. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore you are using. |
Issue: Difficulty in quantifying the degree of internalization.
| Potential Cause | Troubleshooting Steps |
| Subjective Visual Assessment | Use image analysis software to quantify the fluorescence intensity at the plasma membrane versus intracellular compartments. This provides an objective measure of redistribution. |
| Out-of-Focus Signal | Acquire a Z-stack of images to capture fluorescence from different focal planes within the cell, ensuring that both membrane-bound and internalized receptors are imaged clearly. |
| High Background Fluorescence | Ensure cells are thoroughly washed to remove any unbound fluorescent ligands or antibodies. Image cells in an appropriate imaging buffer rather than phenol red-containing culture medium. |
| Defining Cell Boundaries | Co-stain with a membrane-impermeant dye (to label the plasma membrane) or a cytoplasmic marker to help delineate cellular compartments for more accurate quantification. |
Detailed Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay to Determine Receptor Downregulation
Objective: To quantify the total number of β2-adrenergic receptors (Bmax) in cell membranes following chronic agonist exposure.
Materials:
-
Cell line expressing β2AR (e.g., HEK293 or CHO cells)
-
This compound, Salmeterol, Formoterol
-
Radiolabeled β2AR antagonist (e.g., [3H]Dihydroalprenolol - [3H]DHA)
-
Unlabeled β2AR antagonist (e.g., Propranolol)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Cell Scrapers, Dounce homogenizer, Ultracentrifuge
-
Glass fiber filters (GF/C)
-
Vacuum filtration manifold (Cell Harvester)
-
Scintillation counter and scintillation fluid
Methodology:
-
Chronic Agonist Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or other agonists for a specified period (e.g., 24 hours). Include an untreated vehicle control group.
-
-
Membrane Preparation:
-
Wash cells with ice-cold PBS to remove the agonist.
-
Scrape cells into lysis buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Saturation Binding:
-
Set up a series of tubes for each condition (control and agonist-treated).
-
For Total Binding , add a fixed amount of membrane protein (e.g., 20 µg) and increasing concentrations of [3H]DHA (e.g., 0.1-20 nM).
-
For Non-specific Binding , prepare a parallel set of tubes that also contain a high concentration of unlabeled propranolol (e.g., 10 µM) to saturate all specific binding sites.
-
Incubate all tubes at a constant temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a GF/C filter using a vacuum manifold.
-
Quickly wash each filter with several volumes of ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding for each concentration of [3H]DHA.
-
Plot Specific Binding (in fmol/mg protein) versus the concentration of [3H]DHA (in nM).
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to fit the data and determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
-
Compare the Bmax value of the agonist-treated group to the control group to calculate the percentage of receptor downregulation.
-
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To quantify the recruitment of β-arrestin to the β2AR upon agonist stimulation.
Materials:
-
Cell line co-expressing β2AR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
-
This compound, Salmeterol, Formoterol, and a reference agonist (e.g., Isoproterenol).
-
Cell culture medium and plates.
-
PathHunter® Detection Reagents.
-
Luminescence plate reader.
Methodology:
-
Cell Plating:
-
Seed the engineered cells into a white, clear-bottom 96-well or 384-well microplate at a pre-optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and other test agonists in an appropriate assay buffer.
-
Add the agonist solutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Measurement:
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence signal against the log of the agonist concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 (potency) and Emax (maximal efficacy) for each agonist.
-
Compare the EC50 and Emax values for this compound to those of other agonists to determine its relative efficacy in recruiting β-arrestin.
-
References
- 1. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Modeling of GRK-Mediated β2AR Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchodilator effects of indacaterol and formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indacaterol, a once-daily beta2-agonist, versus twice-daily beta₂-agonists or placebo for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardio- and cerebrovascular safety of indacaterol vs formoterol, salmeterol, tiotropium and placebo in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-acting β-adrenoceptor agonists in the management of COPD: focus on indacaterol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of (S)-Indacaterol and Formoterol in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of (S)-Indacaterol and Formoterol, two prominent long-acting β2-adrenoceptor agonists (LABAs) utilized in the management of obstructive airway diseases. The following sections detail their comparative pharmacology, efficacy, and selectivity, supported by experimental data from various in vitro and in vivo models.
Overview and Mechanism of Action
This compound and Formoterol are both potent β2-adrenoceptor agonists that induce bronchodilation by relaxing airway smooth muscle.[1] Their therapeutic effect is mediated through the activation of β2-adrenoceptors, which stimulates the Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation.[1] This cascade ultimately results in the phosphorylation of target proteins that modulate intracellular calcium levels and promote smooth muscle relaxation. While both drugs share this fundamental mechanism, preclinical studies reveal notable differences in their pharmacological profiles, including potency, efficacy, and duration of action.
In Vitro Efficacy and Potency
The in vitro profiles of this compound and Formoterol have been extensively characterized in various cell-based and isolated tissue assays. These studies are crucial for determining the intrinsic activity and potency of the compounds at the β2-adrenoceptor.
Table 1: Comparative In Vitro Pharmacology of this compound and Formoterol
| Parameter | This compound | Formoterol | Reference |
| β2-Adrenoceptor Binding Affinity (pKi) | 5.48 | Similar to Indacaterol | [2][3] |
| β1-Adrenoceptor Binding Affinity (pKi) | 7.36 | - | [3] |
| Intrinsic Activity (Emax, % of Isoprenaline) | 73% | 90% | [4] |
| Agonist Efficacy | High Efficacy Agonist | High Efficacy Agonist | [5] |
| Onset of Action | Rapid, within 5 minutes | Rapid, within 5 minutes | [4][6][7] |
| Duration of Action | 24 hours (ultra-long-acting) | ~12 hours (long-acting) | [4] |
Note: pKi is the negative logarithm of the inhibitor constant (Ki), indicating binding affinity. Emax represents the maximum effect of the drug.
In recombinant cell lines expressing human β2-adrenoceptors, both this compound and Formoterol are characterized as high-efficacy agonists.[5] Studies in isolated human bronchi and small-airway lung slices have demonstrated that this compound has an onset of action comparable to Formoterol, which is significantly faster than that of salmeterol.[4] However, a key distinguishing feature is its significantly longer duration of action, lasting up to 24 hours, which classifies it as an ultra-long-acting β2-agonist (ultra-LABA).[4]
In Vitro Selectivity
The selectivity of a β2-adrenoceptor agonist for its target receptor over other adrenergic receptor subtypes, particularly β1-adrenoceptors which are abundant in cardiac tissue, is a critical determinant of its safety profile.
Table 2: Functional Selectivity of this compound and Formoterol
| Receptor Subtype | This compound | Formoterol | Reference |
| β1-Adrenoceptor Agonism (Emax, % of Isoprenaline) | 16% (very weak agonist) | Very weak agonist | [4] |
| β3-Adrenoceptor Agonism (Emax, % of Isoprenaline) | 113% (full agonist) | Similar to Indacaterol | [2][4] |
Preclinical data indicate that both this compound and Formoterol exhibit functional selectivity for β2-adrenoceptors over β1-adrenoceptors.[2] this compound, much like Formoterol, acts as a very weak partial agonist at the β1-adrenoceptor.[4] This selectivity profile suggests a lower potential for β1-mediated cardiovascular side effects.
In Vivo Bronchoprotective Effects
Animal models of bronchoconstriction are invaluable for assessing the in vivo efficacy and duration of action of bronchodilators.
In vivo studies have shown that this compound provides a prolonged bronchoprotective effect against induced bronchoconstriction.[2] While direct head-to-head preclinical in vivo bronchoprotection data with Formoterol is limited in the provided search results, clinical studies in patients with Chronic Obstructive Pulmonary Disease (COPD) have demonstrated that once-daily Indacaterol is superior to twice-daily Formoterol in improving trough FEV1 (Forced Expiratory Volume in 1 second).[2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2-adrenoceptor signaling pathway and a typical experimental workflow for the preclinical comparison of this compound and Formoterol.
Caption: β2-Adrenoceptor Signaling Pathway.
Caption: Preclinical Comparison Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for key experiments used to compare this compound and Formoterol.
cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and Formoterol in stimulating cAMP production in cells expressing β2-adrenoceptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96-well plates at a predetermined density and incubated overnight.
-
Assay Buffer Preparation: An assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is prepared to prevent the degradation of cAMP.
-
Compound Preparation: Serial dilutions of this compound, Formoterol, and a reference full agonist (e.g., Isoprenaline) are prepared in the assay buffer.
-
Stimulation: The cell culture medium is removed, and the cells are pre-incubated with the phosphodiesterase inhibitor. Subsequently, the different concentrations of the test compounds are added to the wells, and the plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 and Emax values are calculated using non-linear regression analysis.
Isolated Organ Bath Studies
Objective: To assess the functional potency, efficacy, onset, and duration of action of this compound and Formoterol on airway smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Tracheal or bronchial tissues are isolated from a suitable animal model (e.g., guinea pig) or human donor lungs and cut into rings.
-
Mounting: The tissue rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. The tissues are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Contraction: The tissues are pre-contracted with a spasmogen (e.g., histamine, methacholine, or carbachol) to induce a stable level of tone.
-
Compound Addition: Cumulative concentration-response curves are generated by the stepwise addition of increasing concentrations of this compound or Formoterol to the organ baths. The relaxant effect at each concentration is recorded.
-
Washout and Duration of Action: For duration of action studies, a single concentration of the agonist is added, and the relaxation is monitored over an extended period. The tissue is washed extensively, and the return of the contractile response to the spasmogen is measured at different time points.
-
Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction tone. Concentration-response curves are plotted to determine the EC50 and Emax values.
In Vivo Bronchoprotection Assay
Objective: To evaluate the in vivo efficacy and duration of action of this compound and Formoterol in protecting against bronchoconstriction.
Methodology:
-
Animal Model: Conscious guinea pigs are commonly used for this assay.
-
Drug Administration: The animals are administered this compound, Formoterol, or vehicle via inhalation or another appropriate route.
-
Bronchoconstrictor Challenge: At various time points after drug administration, the animals are exposed to an aerosolized bronchoconstrictor agent (e.g., histamine or methacholine).
-
Measurement of Bronchoconstriction: The onset of pre-convulsive dyspnea or changes in airway resistance and compliance are measured as indicators of bronchoconstriction.
-
Data Analysis: The protective effect of the test compounds is determined by the increase in the time to the onset of dyspnea or the inhibition of the bronchoconstrictor-induced changes in lung function compared to the vehicle-treated group. The duration of action is assessed by performing the bronchoconstrictor challenge at different time points after drug administration.
Conclusion
Preclinical models provide a robust platform for the head-to-head comparison of this compound and Formoterol. Both are highly effective β2-adrenoceptor agonists with a rapid onset of action. The primary distinguishing feature of this compound in these models is its significantly longer duration of action, which underpins its clinical use as a once-daily bronchodilator. Both compounds exhibit a favorable selectivity profile for the β2-adrenoceptor over the β1-adrenoceptor, suggesting a good cardiovascular safety profile. The experimental data summarized in this guide, derived from a combination of in vitro and in vivo studies, are crucial for informing the clinical development and therapeutic positioning of these important respiratory medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchodilator effects of indacaterol and formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (S)-Indacaterol and Salmeterol on Airway Smooth Muscle Relaxation: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological properties of (S)-Indacaterol and Salmeterol, two long-acting β2-adrenoceptor agonists (LABAs) used in the management of obstructive airway diseases. The focus is on their efficacy in inducing airway smooth muscle relaxation, supported by experimental data.
Mechanism of Action: β2-Adrenoceptor Signaling
Both this compound and Salmeterol exert their bronchodilatory effects by activating β2-adrenergic receptors on airway smooth muscle cells.[1][2] This activation initiates a Gs protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][3][4] The subsequent phosphorylation of downstream targets by PKA results in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, ultimately causing smooth muscle relaxation and bronchodilation.[3][4]
Caption: β2-Adrenoceptor signaling cascade leading to bronchodilation.
Comparative Efficacy Data
The following table summarizes key in vitro pharmacological parameters for this compound and Salmeterol, highlighting differences in their potency, intrinsic efficacy, onset, and duration of action.
| Parameter | This compound | Salmeterol | Key Findings |
| Receptor Target | β2-Adrenoceptor | β2-Adrenoceptor | Both are selective β2-agonists.[1][2] |
| Intrinsic Efficacy (Emax) | High (73% of Isoprenaline) | Partial (38% of Isoprenaline) | Indacaterol acts as a nearly full agonist, while Salmeterol is a partial agonist.[5][6] |
| Potency (pEC50) | ~7.1 (Human β2) | ~7.4 (Human β2) | Salmeterol shows slightly higher potency in some recombinant systems.[7] |
| Onset of Action | Fast (~5 minutes) | Slow | Indacaterol has a rapid onset of action, comparable to short-acting agonists, and significantly faster than Salmeterol.[7][8][9] |
| Duration of Action | Ultra-long (≥ 24 hours) | Long (~12 hours) | Indacaterol demonstrates a significantly longer duration of action in both preclinical and clinical studies.[5][7] |
Experimental Protocols
The data presented above are typically derived from in vitro experiments using isolated airway tissues. A generalized protocol for such an experiment is detailed below.
Objective: To determine the relaxant effects of β2-agonists on pre-contracted airway smooth muscle.
1. Tissue Preparation:
-
Airway tissues (e.g., human bronchial rings, guinea pig tracheal strips) are obtained and dissected.[10][11][12] For tracheal preparations, rings approximately 2-4 mm wide are prepared.[11][13]
-
The tissues are mounted in an organ bath system.[10][11] Each tissue segment is suspended between two hooks or stirrups connected to an isometric force transducer, which measures changes in muscle tension.[12][13]
2. Experimental Setup:
-
The organ bath is filled with a physiological salt solution, such as Krebs solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a pH of 7.4.[11]
-
Tissues are allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension, with the buffer solution being changed periodically.[14]
3. Experimental Procedure:
-
Contraction: To induce a stable contraction, a spasmogen like carbachol, histamine, or 5-hydroxytryptamine is added to the bath.[7][9][11]
-
Cumulative Concentration-Response Curve: Once a stable contractile plateau is reached, the test agonist (this compound or Salmeterol) is added to the bath in a cumulative manner, with increasing concentrations. The relaxant response is recorded after each addition until a maximal response is achieved.[15]
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction. This data is then used to plot concentration-response curves, from which parameters like EC50 (the concentration producing 50% of the maximal response) and Emax (maximal relaxation) are calculated.
4. Onset and Duration of Action:
-
Onset: The time taken to reach 50% of the maximal relaxation after adding a single, effective concentration of the agonist is measured.[9]
-
Duration: After achieving maximal relaxation, the tissue is subjected to continuous washing with fresh buffer to remove the drug. The persistence of the relaxant effect over time indicates the duration of action.[16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of indacaterol, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. dmt.dk [dmt.dk]
- 13. scireq.com [scireq.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of (S)-Indacaterol against other β-adrenergic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of (S)-Indacaterol, a long-acting β2-adrenergic agonist, for its target receptor compared to other β-adrenergic receptor subtypes. The following sections present quantitative data on its binding affinity and functional potency, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Assessment of Selectivity
The selectivity of this compound for the β2-adrenergic receptor over the β1 and β3 subtypes is a critical determinant of its therapeutic efficacy and safety profile. This selectivity is quantified through in vitro pharmacological studies that measure the drug's binding affinity (Ki) and its functional potency (EC50) at each receptor subtype.
Binding Affinity (Ki)
Functional Potency (EC50) and Intrinsic Activity
Functional assays measuring the agonist-induced cyclic adenosine monophosphate (cAMP) production provide a measure of the drug's potency (EC50) and its maximal effect, or intrinsic activity. Data from a key study by Battram et al. (2006) clearly illustrates the functional selectivity of Indacaterol.[1]
| Receptor Subtype | This compound pEC50 | This compound Intrinsic Activity (% of Isoprenaline's max effect) | Selectivity for β2 over β1 |
| β1 | 6.60 ± 0.24 | 16 ± 2% | 28-fold |
| β2 | 8.06 ± 0.02 | 73 ± 1% | - |
| β3 | 6.72 ± 0.12 | 113 ± 5% | 22-fold |
Table 1: Functional potency and intrinsic activity of this compound at human β-adrenergic receptor subtypes. Data sourced from Battram et al. (2006).[1]
These data demonstrate that this compound is approximately 28-fold more potent at the β2 receptor than at the β1 receptor and 22-fold more potent than at the β3 receptor.[1] Furthermore, it acts as a high-efficacy agonist at the β2 receptor, with an intrinsic activity of 73%, while being a weak partial agonist at the β1 receptor (16% intrinsic activity).[1] Interestingly, it behaves as a full agonist at the β3 receptor.[1]
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1, β2, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors (e.g., CHO-K1 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [³H]-CGP 12177 and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to a Gs-coupled receptor, such as the β-adrenergic receptors.
Objective: To determine the half-maximal effective concentration (EC50) and intrinsic activity of this compound at β1, β2, and β3-adrenergic receptors.
Materials:
-
Whole cells stably expressing human β1, β2, or β3-adrenergic receptors (e.g., CHO-K1 cells).
-
Test compound: this compound at various concentrations.
-
Reference agonist: Isoprenaline.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).
Procedure:
-
Cell Plating: Cells are seeded in microplates and allowed to attach overnight.
-
Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor for a short period.
-
Stimulation: Cells are incubated with varying concentrations of this compound or the reference agonist, Isoprenaline, for a defined period (e.g., 30 minutes at 37°C).
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Dose-response curves are generated, and the EC50 values are calculated. The intrinsic activity is determined by comparing the maximal response induced by this compound to the maximal response induced by the full agonist, Isoprenaline.
Visualizing the Mechanisms
β-Adrenergic Receptor Signaling Pathway
All three β-adrenergic receptor subtypes are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the intracellular second messenger cAMP.
Caption: Canonical β-adrenergic receptor signaling pathway.
Experimental Workflow for Determining Selectivity
The process of validating the selectivity of a compound like this compound involves a series of well-defined experimental steps.
Caption: Workflow for determining β-adrenergic receptor selectivity.
References
Comparative Analysis of (S)-Indacaterol's Duration of Action Versus Other Long-Acting Beta-Agonists
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology and clinical efficacy of (S)-Indacaterol and other leading long-acting beta-agonists (LABAs). This document provides a detailed analysis of their duration of action, supported by experimental data and methodologies.
The landscape of therapeutic options for chronic obstructive pulmonary disease (COPD) and asthma is continually evolving, with a significant focus on the development of long-acting bronchodilators that offer sustained efficacy and improved patient adherence. Among these, this compound has emerged as a prominent ultra-long-acting beta-agonist (ultra-LABA), distinguished by its 24-hour duration of action, allowing for once-daily dosing. This guide presents a comparative analysis of this compound against other widely used LABAs, including Salmeterol, Formoterol, Olodaterol, and Vilanterol, with a focus on their duration of action as evidenced by preclinical and clinical data.
Quantitative Comparison of LABA Duration of Action
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters related to the duration of action for this compound and other selected LABAs. These values are derived from various clinical and preclinical studies and are intended for comparative purposes.
| Drug | Chemical Class | Receptor Specificity | Onset of Action | Duration of Action (Trough FEV1) | Dosing Frequency | Terminal Half-Life |
| This compound | Phenylaminoethanol | High β2 selectivity | ~5 minutes[1][2][3][4] | ≥ 24 hours[1][2][5][6][7] | Once-daily[1][2][6][7] | 40-56 hours (effective)[3] |
| Salmeterol | Saligenin derivative | High β2 selectivity | 30-45 minutes[8] | ~12 hours[7][9] | Twice-daily[7] | ~5.5 hours |
| Formoterol | Formanilide derivative | High β2 selectivity | ~5 minutes[1][8] | ~12 hours[9] | Twice-daily[6] | ~10 hours |
| Olodaterol | Carbamoyl derivative | High β2 selectivity | ~5 minutes[10][11] | ≥ 24 hours[10][11][12] | Once-daily[11][12] | ~7.5 hours[13] |
| Vilanterol | Triphenylacetate derivative | High β2 selectivity | ~15 minutes[14] | ≥ 24 hours[14][15][16] | Once-daily[14][15][16] | 11-21.3 hours (effective)[15] |
Signaling Pathway of Beta-2 Adrenergic Receptor Agonists
Long-acting beta-agonists exert their therapeutic effect by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors predominantly found on the smooth muscle cells of the airways.[17] This activation initiates a signaling cascade that leads to bronchodilation.
Caption: Simplified signaling cascade initiated by LABA binding to the beta-2 adrenergic receptor, leading to bronchodilation.
Experimental Protocols
The determination of the duration of action of LABAs involves a combination of in vitro, in vivo, and clinical studies. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Assay: Adenylyl Cyclase Activation
This assay quantifies the ability of a LABA to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway.
Objective: To determine the potency and efficacy of LABAs in activating adenylyl cyclase in a cellular context.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human beta-2 adrenergic receptor are cultured in appropriate media until confluent.
-
Cell Preparation: Cells are harvested and washed with a buffer. A cell suspension of a specific density is prepared.
-
Assay Procedure:
-
A reaction mixture is prepared containing the cell suspension, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of the test LABA or a reference agonist.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a specified time (e.g., 10-30 minutes).
-
The reaction is terminated by adding a lysis buffer.
-
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated, and EC50 (half-maximal effective concentration) and Emax (maximal effect) values are calculated to compare the potency and efficacy of different LABAs.
In Vivo Model: Isolated Guinea Pig Tracheal Ring Assay
This ex vivo model assesses the direct relaxant effect of LABAs on airway smooth muscle and their duration of action.
Objective: To measure the potency, efficacy, and duration of the relaxant effect of LABAs on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation:
-
Guinea pigs are euthanized, and the tracheas are excised and placed in a Krebs-Henseleit solution.[18]
-
The trachea is cleaned of connective tissue and cut into rings of 3-5 mm in length.[18]
-
Each ring is mounted between two hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[18]
-
-
Experimental Setup:
-
Contraction and Relaxation Measurement:
-
The tracheal rings are pre-contracted with a spasmogen such as methacholine or histamine to induce a stable, submaximal contraction.[18]
-
Once a stable contraction is achieved, cumulative concentrations of the test LABA are added to the organ bath to generate a concentration-response curve for relaxation.
-
To determine the duration of action, a single concentration of the LABA is added, and the relaxation is monitored over an extended period (e.g., up to 24 hours), with periodic challenges with the spasmogen to assess the persistence of the relaxant effect.
-
-
Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation achievable. Potency (EC50) and the time course of relaxation are determined and compared between different LABAs.
Clinical Trial: Measurement of Trough FEV1 in COPD Patients
This clinical endpoint is a standard measure for assessing the 24-hour efficacy of once-daily bronchodilators in patients with COPD.
Objective: To evaluate the sustained bronchodilator effect of a LABA over a 24-hour dosing interval in patients with COPD.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is typically employed.[19]
-
Patient Population: Patients with a confirmed diagnosis of moderate-to-severe COPD, based on spirometric criteria (e.g., post-bronchodilator FEV1/FVC < 0.70), are recruited.[19]
-
Treatment Protocol:
-
Efficacy Measurement:
-
The primary efficacy endpoint is the change from baseline in trough forced expiratory volume in one second (FEV1) at the end of the treatment period.
-
Trough FEV1 is measured 23 to 24 hours after the last dose of the study medication.
-
Spirometry is performed according to American Thoracic Society/European Respiratory Society guidelines.
-
-
Data Analysis: The difference in the least squares mean change from baseline in trough FEV1 between the active treatment group and the placebo group is calculated to determine the sustained bronchodilator effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel LABA to determine its duration of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. The Wiser Strategy of Using Beta-Agonists in Asthma: Mechanisms and Rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Fixed-Dose Combinations of Long-Acting Bronchodilators for the Management of COPD: Global and Asian Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bronchodilator action of inhaled nitric oxide in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Understanding COPD Clinical Trial Eligibility Criteria | Clinical Research of West Florida [crwf.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Clinical Trials That Contributed to Chronic Obstructive Pulmonary Disease Treatment Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. graphviz.org [graphviz.org]
Unveiling Synergistic Bronchodilation: A Comparative Analysis of (S)-Indacaterol Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of (S)-Indacaterol when combined with other respiratory drugs. We present a comprehensive overview of experimental data, detailed methodologies, and the underlying signaling pathways to support further research and development in respiratory medicine.
This compound, an ultra-long-acting beta2-adrenergic agonist (ultra-LABA), is a cornerstone in the management of obstructive lung diseases. Its efficacy can be further enhanced through combination therapy. This guide examines the synergistic potential of this compound with two key classes of respiratory medications: long-acting muscarinic antagonists (LAMAs) and inhaled corticosteroids (ICS).
Comparative Efficacy of this compound Combination Therapies
Clinical and preclinical studies have demonstrated that combining this compound with other respiratory agents can lead to superior improvements in lung function compared to monotherapy. The following tables summarize the quantitative data from key studies investigating these synergistic effects.
Table 1: Synergistic Effects of this compound and Glycopyrronium (LAMA) in Human Bronchi (ex vivo)
| Isoeffective Concentration | Predicted Additive Effect (Bliss Independence) | Observed Combined Effect | Synergy (Δ Effect) | p-value |
| EC20 | Additive Interaction | - | - | >0.05 |
| EC30 | Additive Interaction | Synergistic Relaxation | +26% ± 3% | <0.05 |
Data sourced from a translational study exploring synergy between glycopyrronium and indacaterol.[1][2]
Table 2: Synergistic Effects of this compound and Glycopyrronium on Forced Expiratory Volume in 1 second (FEV1) in COPD Patients (in vivo)
| Time Post-Inhalation | Interaction Type (Bliss Independence Analysis) | Synergy (Δ Effect) | p-value |
| 15 minutes | Synergistic Interaction | +13% ± 6% | <0.05 |
| 5 to 180 minutes | Additive Effect | - | >0.05 |
This in vivo data highlights a rapid onset of synergistic bronchodilation.[1][2]
Table 3: Synergistic Effects of this compound and Mometasone Furoate (ICS) on Hyperresponsive Human Airway Smooth Muscle (ex vivo)
| Airway Size | Indacaterol/Mometasone Furoate Ratio | Predicted Additive Effect | Observed Combined Effect | Synergy (Δ Effect) | p-value | Combination Index (CI) |
| Medium Bronchi | 150/80 | Not significantly different | - | - | >0.05 | - |
| Small Airways | 150/80 | Additive | Synergistic | +20.97% ± 7.47% | <0.01 | - |
| Medium Bronchi | 150/160 | Additive | Synergistic | +17.61% ± 8.34% | <0.05 | <0.7 (moderate synergy) |
| Small Airways | 150/160 | Additive | Synergistic | +27.36% ± 12.40% | <0.001 | <0.1 (very strong synergy) |
These findings suggest a dose-dependent synergistic interaction, particularly in the small airways.[3]
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
Ex vivo Studies on Human Bronchial Tissue
1. Tissue Preparation:
-
Human bronchial tissues are obtained from patients undergoing lung resection, from areas unaffected by malignancy.
-
The bronchi are dissected into rings (for medium airways) or prepared as precision-cut lung slices (PCLS) for small airways.
2. Organ Bath and PCLS Setup:
-
Bronchial rings or PCLS are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The tissues are connected to isometric force transducers to record changes in muscle tension.
3. Experimental Procedure:
-
Tissues are allowed to equilibrate under a resting tension.
-
A sub-maximal contraction is induced using an agent like acetylcholine or histamine.
-
This compound and the combination drug (Glycopyrronium or Mometasone Furoate) are added in a cumulative or single-dose manner, and the relaxation response is recorded.
4. Synergy Analysis:
-
The interaction between the drugs is assessed using validated pharmacological models such as the Bliss Independence (BI) criterion and the Unified Theory.[1][2][3]
-
The Bliss Independence model assumes that the two drugs act independently. The expected additive effect is calculated based on the individual dose-response curves. A combined effect significantly greater than the expected additive effect indicates synergy.
In vivo Clinical Trials in COPD Patients
1. Study Design:
-
Randomized, double-blind, crossover studies are often employed.
-
Patients receive treatment with this compound alone, the combination drug alone, and the combination of both, with washout periods between treatments.
2. Patient Population:
-
Patients with a confirmed diagnosis of moderate to severe Chronic Obstructive Pulmonary Disease (COPD) are recruited.
3. Efficacy Endpoints:
-
The primary endpoint is typically the change in Forced Expiratory Volume in one second (FEV1) from baseline.
-
FEV1 is measured at various time points post-inhalation to assess the onset and duration of action.
4. Synergy Analysis:
-
The Bliss Independence (BI) analysis is applied to the FEV1 data to determine if the observed effect of the combination therapy is greater than the predicted additive effect of the individual components.[1][2]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound combinations can be attributed to the interplay of their respective signaling pathways.
This compound and LAMA (Glycopyrronium) Synergy
This compound, a β2-agonist, and Glycopyrronium, a muscarinic antagonist, act on two distinct G-protein coupled receptors (GPCRs) in airway smooth muscle cells, leading to bronchodilation through complementary mechanisms.
-
This compound Pathway: Binds to β2-adrenergic receptors, activating adenylyl cyclase (AC) via a stimulatory G-protein (Gs). This increases intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium and smooth muscle relaxation.
-
Glycopyrronium Pathway: Blocks the action of acetylcholine on M3 muscarinic receptors. These receptors are coupled to a Gq protein, which activates phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and smooth muscle contraction. By blocking this pathway, Glycopyrronium prevents bronchoconstriction.
Crosstalk and Synergy: The synergistic interaction arises from the crosstalk between the cAMP and calcium signaling pathways. Increased cAMP levels from Indacaterol can inhibit the calcium signaling cascade initiated by muscarinic receptor activation. Conversely, by reducing the bronchoconstrictor tone, Glycopyrronium may enhance the relaxant effect of Indacaterol.[4]
This compound and ICS (Mometasone Furoate) Synergy
The synergy between a LABA like this compound and an ICS such as Mometasone Furoate involves both genomic and non-genomic actions that lead to enhanced anti-inflammatory and bronchodilatory effects.
-
This compound Pathway: As described above, leads to bronchodilation via the cAMP-PKA pathway.
-
Mometasone Furoate Pathway: This synthetic corticosteroid binds to glucocorticoid receptors (GR) in the cytoplasm. The activated GR translocates to the nucleus and acts as a transcription factor. It upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes.
Crosstalk and Synergy:
-
Enhanced β2-Receptor Expression: Mometasone Furoate increases the transcription of the β2-adrenergic receptor gene, leading to a higher density of these receptors on the surface of airway smooth muscle cells. This enhances the cell's sensitivity to this compound.
-
Increased GR Nuclear Translocation: The cAMP produced by this compound signaling can promote the translocation of the activated glucocorticoid receptor to the nucleus, thereby amplifying the anti-inflammatory effects of Mometasone Furoate.
Experimental Workflow for Synergy Assessment
The general workflow for assessing the synergistic effects of this compound with other respiratory drugs in ex vivo models is outlined below.
References
- 1. Translational Study Searching for Synergy between Glycopyrronium and Indacaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological characterisation of the interaction between glycopyrronium bromide and indacaterol fumarate in human isolated bronchi, small airways and bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of (S)-Indacaterol Against Established β2-Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of (S)-Indacaterol, a long-acting β2-agonist (LABA), with established LABAs, salmeterol and formoterol. The information is compiled from a comprehensive review of published clinical trials, systematic reviews, and meta-analyses to support evidence-based decision-making in respiratory drug development.
Quantitative Safety Data Comparison
The following tables summarize the comparative safety data for this compound, salmeterol, and formoterol from large-scale clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD).
Table 1: Overview of Common and Serious Adverse Events
| Adverse Event Category | This compound | Salmeterol | Formoterol | Placebo |
| Any Adverse Event (%) | 76-77 | Similar to placebo | Similar to placebo | 68-69 |
| Serious Adverse Events (%) | 10.4-12.3 | Similar to placebo | Similar to placebo | 10.5 |
| Most Common AEs | COPD worsening, nasopharyngitis, headache, cough | Similar to placebo | Similar to placebo | COPD worsening, nasopharyngitis |
| Drug-related Cough (%) | 2.9-17.8 | Not specified | Not specified | 0.9-7.3 |
Data compiled from pooled analyses of clinical trials of at least 12 weeks to one year in duration.[1][2]
Table 2: Cardiovascular Safety Profile
| Cardiovascular Parameter | This compound | Salmeterol | Formoterol | Placebo |
| Cardio- or Cerebrovascular (CCV) Events | No increased risk vs. placebo | No increased risk vs. placebo | No increased risk vs. placebo | Baseline risk |
| Notable QTc Interval Increase (>60 ms) (%) | 0-0.5 | 0-0.5 | 0-0.5 | 0.3 |
| Mean Pulse Rate | No clinically significant difference | Not specified | Not specified | No clinically significant difference |
| Blood Pressure (Systolic/Diastolic) | No drug-related trends | Not specified | Not specified | No drug-related trends |
| Plasma Potassium and Blood Glucose | No clinically significant changes | Not specified | Not specified | No clinically significant changes |
Data from pooled analyses of clinical trials.[3] A dedicated thorough QT study confirmed that indacaterol at doses up to 600 μg once daily does not have a clinically relevant effect on the QT interval.
Table 3: Respiratory Safety Profile
| Respiratory Parameter | This compound | Salmeterol | Formoterol | Placebo |
| COPD Exacerbations | Significantly reduced vs. placebo | Significantly reduced vs. placebo | No significant difference from Indacaterol | Baseline rate |
| Acute Respiratory Serious Adverse Events | No significant increase vs. placebo | Not specified | Not specified | Baseline risk |
Data from a 52-week clinical trial and pooled analyses.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the safety assessment of β2-agonists are outlined below.
2.1 Cardiovascular Safety Assessment: Holter Monitoring
Objective: To continuously monitor cardiac electrical activity to detect any potential drug-induced arrhythmias or changes in cardiac intervals, particularly the QTc interval.
Protocol:
-
Patient Preparation: Patients are instructed to continue their normal daily activities but to avoid strenuous exercise. Electrodes are placed on the chest after skin preparation to ensure good signal quality.
-
Device and Recording: A portable Holter monitor is connected to the electrodes and worn for a continuous period, typically 24 to 48 hours. The device records a continuous multi-lead electrocardiogram (ECG).
-
Data Extraction and Analysis:
-
Digital 12-lead ECGs are extracted from the continuous Holter recordings at prespecified time points (e.g., pre-dose, and at multiple time points post-dose).
-
The QT interval is measured and corrected for heart rate using a standard formula, most commonly Fridericia's correction (QTcF) or Bazett's correction (QTcB).
-
The change from baseline in the QTc interval is calculated for each time point.
-
The largest time-matched mean difference between the drug and placebo (baseline-adjusted) is a key endpoint.
-
The incidence of notable QTc interval increases (e.g., >60 ms) is also determined.
-
Arrhythmia and ischemia reports are generated, including statistics on heart rate, tachycardia/bradycardia episodes, and ectopic beats.
-
2.2 Respiratory Function Assessment: Spirometry
Objective: To assess lung function by measuring the volume and/or speed of air that can be inhaled and exhaled.
Protocol:
-
Patient Instruction: The patient is instructed to take the deepest breath they can and then exhale as hard and as fast as possible for as long as possible.
-
Maneuver:
-
Forced Vital Capacity (FVC): The total volume of air exhaled during the forced breath.
-
Forced Expiratory Volume in 1 second (FEV1): The volume of air exhaled in the first second.
-
FEV1/FVC Ratio: The ratio of FEV1 to FVC, which is a key indicator of airflow limitation.
-
-
Quality Control: At least three acceptable and repeatable maneuvers must be performed. An acceptable maneuver has an explosive start with no hesitation, and the patient blows out for a minimum of 6 seconds. Repeatable maneuvers have FVC and FEV1 values that are within 150 mL of each other.
-
Post-Bronchodilator Testing: To assess the reversibility of airflow obstruction, spirometry is repeated 15-30 minutes after the administration of a short-acting bronchodilator.
2.3 Preclinical Safety Assessment
Objective: To evaluate the potential adverse effects of a new β2-agonist on the cardiovascular and respiratory systems in animal models before human trials.
Cardiovascular Safety (in vivo):
-
Animal Models: Conscious, telemetered dogs or non-human primates are often used.
-
Parameters Measured: Continuous monitoring of ECG (for QT interval, heart rate, and arrhythmias), blood pressure, and heart rate.
-
Procedure: Animals are administered single and repeat doses of the test compound via inhalation. Data is collected and analyzed to identify any dose-dependent cardiovascular effects.
Respiratory Safety (in vivo):
-
Animal Models: Guinea pigs or rodents are commonly used.
-
Parameters Measured: Airway hyper-responsiveness, respiratory rate, and lung function parameters such as resistance and compliance, often measured using whole-body plethysmography.
-
Procedure: Animals are exposed to the test compound, and respiratory parameters are measured at baseline and after administration to assess for any adverse effects on lung function.
Mandatory Visualizations
Diagram 1: β2-Adrenoceptor Signaling Pathway
Caption: β2-Adrenoceptor signaling cascade leading to bronchodilation.
Diagram 2: Experimental Workflow for β2-Agonist Safety Assessment
References
Is (S)-Indacaterol superior to tiotropium in preclinical models of COPD?
A Comparative Analysis of Preclinical Efficacy in Chronic Obstructive Pulmonary Disease
In the landscape of therapeutic development for Chronic Obstructive Pulmonary Disease (COPD), a critical question for researchers is the preclinical superiority of novel drug candidates against established standards of care. This guide provides a comprehensive comparison of (S)-Indacaterol, a long-acting beta-2 adrenergic agonist (LABA), and tiotropium, a long-acting muscarinic antagonist (LAMA), based on available preclinical data. While direct head-to-head studies in the same COPD animal model are limited, this analysis synthesizes findings from various preclinical models to offer insights into their respective mechanisms and potential advantages.
Executive Summary
Preclinical evidence suggests that both this compound and tiotropium are effective in mitigating key pathological features of COPD in animal models. This compound demonstrates potent and long-lasting bronchodilation.[1][2] Tiotropium, on the other hand, shows significant anti-inflammatory and anti-remodeling effects in addition to its bronchodilatory action.[3][4][5][6] A definitive statement on the superiority of one over the other in a preclinical setting is challenging due to the use of different animal models and experimental endpoints. However, the available data suggest distinct profiles: this compound as a potent bronchodilator and tiotropium as a bronchodilator with broader anti-inflammatory and anti-remodeling properties.
Data Presentation
Table 1: Comparative Efficacy of this compound in Preclinical Models
| Model | Key Findings | Reference |
| Isolated Guinea Pig Trachea | Potent and long-acting relaxation of tracheal smooth muscle. | [1] |
| Isolated Human Bronchus | High intrinsic efficacy as a beta-2 agonist. | [1] |
| Human and Rat Precision-Cut Lung Slices | Rapid onset of action and prolonged bronchodilation. | [7] |
Table 2: Comparative Efficacy of Tiotropium in Preclinical Models
| Model | Key Findings | Reference |
| Guinea Pig Model of COPD (LPS-induced) | - Inhibited airway and parenchymal neutrophilia.- Reduced goblet cell hyperplasia.- Decreased collagen deposition.- Attenuated the increase in muscularised microvessels.- No effect on emphysema. | [3][4][5][6] |
| Guinea Pig Model of Allergic Asthma | Inhibited eosinophil accumulation in the lungs and around nerves. | [8] |
| Anesthetized Dogs (ACh-induced bronchoconstriction) | Provided bronchoprotection for over 24 hours. | [9][10] |
| Cat Model of Acute Cigarette Smoke-Induced Inflammation | - Reduced airway hyperresponsiveness.- Attenuated increases in macrophages, eosinophils, neutrophils, and lymphocytes.- Decreased perivascular and peribronchiolar inflammatory cell infiltration. | [11] |
Experimental Protocols
This compound: Guinea Pig Trachea Relaxation Assay
-
Objective: To assess the relaxant effect of this compound on airway smooth muscle.
-
Method:
-
Guinea pig tracheas are isolated and cut into rings.
-
The tracheal rings are suspended in an organ bath containing a physiological salt solution and gassed with 95% O2 and 5% CO2.
-
The rings are pre-contracted with a spasmogen such as histamine or methacholine to induce a stable contraction.
-
Cumulative concentrations of this compound are added to the organ bath.
-
The relaxation of the tracheal smooth muscle is measured isometrically and expressed as a percentage of the maximal relaxation induced by a standard relaxant like papaverine.[12][13]
-
Tiotropium: Lipopolysaccharide (LPS)-Induced COPD Model in Guinea Pigs
-
Objective: To evaluate the anti-inflammatory and anti-remodeling effects of tiotropium in a model of chronic airway inflammation.
-
Method:
-
Guinea pigs are sensitized and repeatedly challenged with intranasal administration of LPS over a period of several weeks to induce a COPD-like phenotype.
-
A treatment group receives tiotropium, typically via inhalation, prior to each LPS challenge.
-
After the final challenge, lung tissue is collected for analysis.
-
Inflammatory cell infiltration (neutrophils, macrophages) is quantified in bronchoalveolar lavage (BAL) fluid and lung tissue sections.
-
Airway remodeling parameters, such as goblet cell hyperplasia, collagen deposition, and smooth muscle mass, are assessed using histological staining and morphometric analysis.[3][4][5][6]
-
Signaling Pathways
This compound Signaling Pathway
References
- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indacaterol: a new once daily long-acting beta(2) adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Pharmacological characterization of indacaterol, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiotropium effects on airway inflammatory events in the cat as an animal model for acute cigarette smoke-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
Replication of Published In Vitro and In Vivo Findings for (S)-Indacaterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published in vitro and in vivo pharmacological findings for (S)-Indacaterol, the active enantiomer of Indacaterol, a once-daily ultra-long-acting β2-adrenergic agonist (ultra-LABA) for the treatment of chronic obstructive pulmonary disease (COPD). This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents complex biological pathways and experimental workflows to support the replication and further investigation of this compound's pharmacological profile.
In Vitro Comparative Performance
This compound has been extensively characterized in a variety of in vitro systems to elucidate its mechanism of action, potency, efficacy, and selectivity at the β2-adrenergic receptor. These studies have consistently demonstrated its high affinity and intrinsic efficacy, which underpin its rapid onset and prolonged duration of action.
Table 1: Comparative In Vitro Receptor Binding and Functional Activity of this compound and Other β2-Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (Emax, % of Isoprenaline max effect) | β2/β1 Selectivity (Functional) | Reference |
| This compound | 2.9 | 6.8 | 73% | ~24-fold | [1] |
| Salmeterol | 4.5 | 3.2 | 38% | ~17-fold | [1] |
| Formoterol | 2.4 | 0.4 | 90% | ~24-fold | [1][2] |
| Salbutamol | 155 | 26 | 47% | ~10-fold | [2] |
Experimental Protocols: In Vitro Assays
A clear understanding of the experimental conditions is crucial for the replication of published findings. Below are the detailed methodologies for key in vitro experiments.
1. Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol, is used.
-
Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂) in a 96-well plate format.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or comparators).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC50) and intrinsic activity (Emax) of this compound as a β2-adrenergic receptor agonist.
-
Methodology:
-
Cell Culture: Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK-293 cells) are cultured to an appropriate density.
-
Assay Medium: The assay is typically performed in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic adenosine monophosphate (cAMP).
-
Agonist Stimulation: The cells are incubated with increasing concentrations of the β2-agonist (this compound or comparators) for a defined period.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response relative to a full agonist like isoprenaline) are determined.[5][6]
-
3. Isolated Guinea Pig Trachea Relaxation Assay
-
Objective: To assess the bronchodilator activity and duration of action of this compound in an ex vivo tissue model.
-
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction: The tracheal rings are pre-contracted with an agent such as methacholine or histamine to induce a stable level of smooth muscle tone.
-
Drug Addition: Cumulative concentrations of the β2-agonist are added to the organ bath, and the resulting relaxation of the tracheal smooth muscle is measured isometrically.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy (maximal relaxation) of the test compound.
-
Duration of Action: To assess the duration of action, after washout of the agonist, the tissue is repeatedly challenged with the contractile agent at regular intervals to monitor the recovery of the contractile response over time.[7][8][9]
-
In Vivo Comparative Performance
The in vivo efficacy of this compound has been established through preclinical animal models and extensive clinical trials in patients with COPD. These studies have consistently demonstrated its ability to provide rapid and sustained bronchodilation over a 24-hour period.
Table 2: Comparative In Vivo Bronchodilator Efficacy of this compound and Other LABAs in COPD Patients
| Compound | Dose | Onset of Action (FEV1 increase >100 mL) | Trough FEV1 Improvement (vs. Placebo) | Duration of Action | Reference |
| This compound | 150 µg once daily | ~5 minutes | 130-180 mL | 24 hours | [2][10][11] |
| This compound | 300 µg once daily | ~5 minutes | 150-180 mL | 24 hours | [11][12] |
| Salmeterol | 50 µg twice daily | 15-30 minutes | 80-120 mL | 12 hours | [11][13] |
| Formoterol | 12 µg twice daily | ~5 minutes | 100-150 mL | 12 hours | [13][14] |
| Tiotropium | 18 µg once daily | 30-60 minutes | 110-140 mL | 24 hours | [10][12] |
FEV1: Forced Expiratory Volume in 1 second. Trough FEV1 is the FEV1 measured at the end of the dosing interval (24 hours for once-daily medications).
Experimental Protocols: In Vivo Studies
1. Preclinical Bronchoprotection in Guinea Pigs
-
Objective: To evaluate the in vivo potency and duration of action of this compound in an animal model of bronchoconstriction.
-
Methodology:
-
Animal Model: Conscious guinea pigs are often used.
-
Drug Administration: this compound and comparator compounds are administered via inhalation or intratracheal instillation.
-
Bronchoconstrictor Challenge: At various time points after drug administration, the animals are challenged with a bronchoconstricting agent, such as histamine or methacholine, delivered as an aerosol.
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction is assessed by measuring changes in airway resistance or by observing the onset of respiratory distress.
-
Data Analysis: The protective effect of the test compound is determined by its ability to inhibit the bronchoconstrictor response. The dose-response relationship and the duration of the protective effect are evaluated.
-
2. Clinical Trials in COPD Patients
-
Objective: To assess the efficacy and safety of this compound in patients with moderate-to-severe COPD.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group or crossover studies are common designs.[10][12][15][16]
-
Patient Population: Patients with a diagnosis of COPD, typically with a post-bronchodilator FEV1/FVC ratio of <0.70 and a post-bronchodilator FEV1 of <80% of the predicted value.[17]
-
Interventions: Patients are randomized to receive inhaled this compound (at various doses), a placebo, and/or an active comparator (e.g., salmeterol, formoterol, tiotropium) for a specified treatment period (e.g., 12, 26, or 52 weeks).[10][12][14]
-
Efficacy Endpoints: The primary efficacy endpoint is often the change from baseline in trough FEV1. Secondary endpoints include serial spirometry over 24 hours, rescue medication use, health status (measured by questionnaires like the St. George's Respiratory Questionnaire - SGRQ), and dyspnea (measured by the Transition Dyspnea Index - TDI).[12][14][18]
-
Safety Assessments: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[1][12]
-
Data Analysis: Statistical methods are used to compare the treatment effects between the different study arms.
-
Visualizing the Science: Pathways and Processes
To further aid in the understanding of this compound's pharmacology and evaluation, the following diagrams, generated using Graphviz, illustrate key concepts.
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Typical In Vitro Experimental Workflow.
Caption: Logical Flow of a Comparative Clinical Trial.
References
- 1. Safety, tolerability and efficacy of indacaterol, a novel once-daily beta(2)-agonist, in patients with COPD: a 28-day randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The responses of the guinea-pig isolated intact trachea to transmural stimulation and the release of an acetylcholine-like substance under conditions of rest and stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indacaterol provides 24-hour bronchodilation in COPD: a placebo-controlled blinded comparison with tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Once-daily bronchodilators for chronic obstructive pulmonary disease: indacaterol versus tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of salmeterol and formoterol in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. novctrd.com [novctrd.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ti.ubc.ca [ti.ubc.ca]
Comparative analysis of the enantiomers: (S)-Indacaterol versus (R)-Indacaterol bioactivity
For Researchers, Scientists, and Drug Development Professionals
Indacaterol, a prominent ultra-long-acting β2-adrenergic agonist (ultra-LABA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma. Marketed as a single enantiomer, (R)-Indacaterol, this guide provides a detailed comparative analysis of its bioactivity against its stereoisomer, (S)-Indacaterol. This document synthesizes preclinical data to elucidate the stereoselectivity of Indacaterol's pharmacological effects, offering valuable insights for researchers in respiratory medicine and drug development.
Executive Summary
The bioactivity of Indacaterol resides almost exclusively in the (R)-enantiomer. Preclinical studies have demonstrated that (R)-Indacaterol is a potent and high-efficacy agonist at the human β2-adrenergic receptor, responsible for its bronchodilatory effects. In contrast, while specific quantitative data for the (S)-enantiomer is not extensively published, the selection of the pure (R)-enantiomer for clinical development strongly implies that the (S)-enantiomer possesses significantly lower affinity and/or efficacy for the β2-adrenergic receptor. This is a common phenomenon in chiral drugs, where stereochemistry dictates the precise interaction with biological targets.
Data Presentation: Quantitative Analysis of (R)-Indacaterol Bioactivity
The following table summarizes the key in vitro pharmacological parameters for (R)-Indacaterol at the human β2-adrenergic receptor.
| Parameter | (R)-Indacaterol | Reference Compound | Cell Line | Reference |
| Potency (pEC50) | 7.9 | Isoprenaline (7.5) | CHO cells expressing human β2-adrenoceptor | [Battram et al., 2006] |
| Intrinsic Efficacy (Emax) | 73% of isoprenaline max response | Isoprenaline (100%) | CHO cells expressing human β2-adrenoceptor | [Battram et al., 2006] |
| Receptor Binding Affinity (pKi) | 7.8 | Salbutamol (6.4) | CHO cells expressing human β2-adrenoceptor | [Battram et al., 2006] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of (R)- and this compound for the human β2-adrenergic receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Competitor ligands: (R)-Indacaterol, this compound, and a non-labeled antagonist (e.g., propranolol for non-specific binding).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: CHO cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of [³H]-CGP12177 and varying concentrations of the competitor ligands ((R)- or this compound).
-
Incubation: The plate is incubated at 37°C for a predetermined time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand. The filters are washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of competitor that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Agonist Activity
Objective: To determine the potency (EC50) and efficacy (Emax) of (R)- and this compound in stimulating cyclic AMP (cAMP) production.
Materials:
-
CHO cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonists: (R)-Indacaterol, this compound, and a full agonist (e.g., isoprenaline).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: CHO cells are seeded into 96-well plates and grown to confluence.
-
Pre-incubation: The cell culture medium is replaced with stimulation buffer, and the cells are pre-incubated.
-
Agonist Stimulation: Varying concentrations of the agonists are added to the wells, and the plate is incubated at 37°C for a specified time.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Dose-response curves are generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values are determined by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of Indacaterol
Caption: β2-Adrenergic signaling pathway activated by (R)-Indacaterol.
Experimental Workflow for Bioactivity Comparison
Caption: Workflow for comparing the bioactivity of Indacaterol enantiomers.
Safety Operating Guide
Proper Disposal of (S)-Indacaterol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (S)-Indacaterol in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Hazard Identification and Essential Precautions
This compound, and its common salt form Indacaterol Maleate, is an active pharmaceutical ingredient (API) that requires careful handling. Before disposal, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE) to be used.
Table 1: Hazard and Precautionary Data for Indacaterol
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Prevention & Response) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[2] | Protective gloves, Lab coat |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | NIOSH/MSHA-approved respirator, Use in a fume hood or ventilated area[3] |
| Skin Irritation | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] | Impervious gloves (e.g., Nitrile rubber), Lab coat, Fire/flame resistant clothing[2][4] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | Tightly fitting safety goggles with side-shields[2][5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P319: Get medical help if you feel unwell.[2] | NIOSH/MSHA-approved respirator, Use in a fume hood or ventilated area[3] |
This compound Waste Disposal Workflow
The following diagram outlines the procedural workflow for the safe disposal of this compound and associated materials.
Caption: Workflow for the safe handling and disposal of this compound waste streams.
Experimental Protocols for Waste Handling and Decontamination
While specific chemical degradation protocols for bulk disposal of this compound are not established, the following procedures detail the standard, accepted methods for preparing waste for disposal and decontaminating laboratory equipment. A study on Indacaterol's degradation behavior showed it breaks down under hydrolytic (acidic, basic, neutral) conditions but is stable against photolysis, oxidation, and heat.[6][7] This indicates that while chemical neutralization may be possible, the resulting degradation products would also require proper disposal, making controlled incineration the preferred route.
This protocol covers the handling of pure this compound, contaminated lab supplies (e.g., weigh boats, gloves, pipette tips), and solutions.
-
Segregation at Source : Identify all waste streams containing this compound. Do not mix with incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][8]
-
Solid Waste Containment :
-
Carefully place all solid waste, including excess this compound powder and contaminated disposables (e.g., wipes, gloves, weigh paper), into a designated, durable, and sealable hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., Harmful, Irritant).
-
-
Liquid Waste Containment :
-
Collect all solutions containing this compound and any rinsate from container decontamination (see Protocol 3.2) in a dedicated, leak-proof, and chemically compatible (e.g., glass or polyethylene) hazardous waste container.
-
Label the container clearly as described for solid waste.
-
-
Storage : Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.
-
Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous material disposal company.[5] The recommended disposal method is controlled incineration with flue gas scrubbing.[2] Do not discharge this compound waste to sewer systems.[2]
This protocol is for cleaning laboratory equipment (e.g., glassware, spatulas, magnetic stir bars, surfaces) that has come into contact with this compound.
-
Initial Cleaning :
-
While wearing appropriate PPE, perform an initial cleaning to remove all visible traces of this compound powder or residue. Use a cloth or paper towel dampened with a suitable solvent (e.g., methanol or ethanol) to wipe surfaces.
-
For glassware, rinse with a small amount of the solvent.
-
Treat all cleaning materials and rinsate as hazardous waste and collect them as described in Protocol 3.1.
-
-
Standard Washing :
-
Wash the equipment thoroughly with warm, soapy water.[9] Use a brush or scrub as necessary to clean all surfaces.
-
-
Final Rinse :
-
Rinse the equipment with purified water to remove any detergent residue.
-
A final rinse with 70% ethanol or isopropanol can be performed to aid in drying and ensure any remaining residue is removed.[10]
-
-
Drying and Storage : Allow the equipment to air dry completely in a clean area or place it in a drying oven before returning it to storage or reuse.
-
Verification : For equipment being removed from the lab for surplus, repair, or disposal, complete and affix a "Laboratory Equipment Decontamination Form" as per your institution's policy.[9][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. abmole.com [abmole.com]
- 9. cmich.edu [cmich.edu]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 11. research.uga.edu [research.uga.edu]
Personal protective equipment for handling (S)-Indacaterol
Essential Safety and Handling Guide for (S)-Indacaterol
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), operational plans for handling, and emergency protocols for spill management.
Hazard Identification
This compound is a potent, ultra-long-acting beta-2 adrenergic agonist.[1][2] According to its Safety Data Sheet (SDS), it is classified with the following hazards:
Adherence to strict safety protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. All personnel must be trained in the proper use and removal of their PPE. The required equipment is summarized in the table below.
| Protection Type | Equipment Specification | Rationale & Sources |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against dust particles and splashes causing serious eye irritation.[4][5][6][7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, as the substance is harmful and causes skin irritation.[3][7] |
| Body Protection | A lab coat or impervious, long-sleeved protective clothing. | Minimizes the risk of skin contact on arms and body.[3][5][6] |
| Respiratory Protection | A NIOSH-approved respirator. | Required when handling the powder outside of a fume hood or when airborne dust is possible.[3] |
Operational & Logistical Plans
A. Standard Operating Procedure for Safe Handling
This protocol details the step-by-step process for safely handling this compound powder, for instance, during weighing or sample preparation.
1. Pre-Handling Preparations:
- Engineering Controls: Ensure work is conducted in a designated area, preferably within a certified chemical fume hood or other ventilated enclosure to control airborne levels.[3]
- Verify Safety Equipment: Confirm that a safety shower and an eyewash station are accessible and operational.[5]
- Assemble PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
2. Handling Protocol:
- Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[6] Use tools like micro-spatulas for transfers.
- Portioning: If weighing, do so within the ventilated enclosure. Use an anti-static weigh boat if necessary.
- Container Management: Keep the primary container of this compound tightly closed when not in use.[3][6]
- Hygiene: Do not eat, drink, or smoke in the handling area.[5][8]
3. Post-Handling Procedures:
- Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
- PPE Removal: Remove PPE carefully, avoiding self-contamination, and dispose of single-use items in the designated hazardous waste stream.
- Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][5]
B. Spill Management Plan
This plan provides procedural guidance for managing an incidental spill of this compound powder.
1. Immediate Response:
- Alert Personnel: Immediately notify others in the laboratory of the spill.
- Secure the Area: Restrict access to the spill area to prevent further contamination.[9][10]
- Assess the Spill: For any spill larger than can be safely managed by lab personnel, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
2. Spill Cleanup Protocol:
- Don Enhanced PPE: Wear all standard PPE plus a NIOSH-approved respirator and heavy rubber gloves.[3]
- Containment: If the powder is spreading, cover it gently with a plastic-backed absorbent pad.
- Deactivation: To prevent dust from becoming airborne, gently wet the powder with a damp paper towel or other absorbent material before sweeping.[10]
- Collection: Carefully sweep the absorbed material from the outside of the spill inward and place it into a sealable, clearly labeled hazardous waste container.[3][9]
- Final Decontamination: Clean the spill area thoroughly with soap and water, collecting the rinse water for hazardous waste disposal if required by local regulations.[9]
C. Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, including used PPE, spill cleanup debris, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Disposal Method: The collected waste must be disposed of through a licensed chemical destruction facility or via controlled incineration in accordance with all federal, state, and local regulations.[6]
-
Prohibition: Do not discharge this compound or its contaminated waste into sewer systems or waterways.[6]
Process Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the handling task.
Caption: PPE selection workflow for handling this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The safety of indacaterol for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Indacaterol - Safety Data Sheet [chemicalbook.com]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
